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  • Product: Methyl 6-fluoroisoquinoline-8-carboxylate
  • CAS: 1909319-57-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of Methyl 6-fluoroisoquinoline-8-carboxylate: A Technical Whitepaper

Executive Summary In contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. Methyl 6-fluoroisoquinoline-8-carboxylate (CAS: 1909319-57-8) represents a privileged scaffold that combines the robust binding capabilities of an isoquinoline core with the stereoelectronic tuning of a fluorine atom and the synthetic versatility of a methyl ester[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a field-proven synthetic methodology, and its integration into modern medicinal chemistry workflows.

Structural Profiling and Physicochemical Logic

The molecular architecture of methyl 6-fluoroisoquinoline-8-carboxylate is engineered for dual-purpose utility in lead generation:

  • The Isoquinoline Core: Isoquinolines are ubiquitous in targeted therapeutics, particularly as kinase inhibitors. The N2 nitrogen acts as a critical hydrogen-bond acceptor, frequently engaging the hinge region of kinase active sites (e.g., Protein Kinase C or LRRK2)[2].

  • C6-Fluoro Substituent: The incorporation of fluorine at the C6 position is a calculated bioisosteric intervention. Fluorine's high electronegativity inductively withdraws electron density from the aromatic system, which lowers the pKa​ of the isoquinoline nitrogen, thereby modulating basicity to improve membrane permeability. Furthermore, the exceptionally strong C–F bond acts as a metabolic shield, preventing cytochrome P450-mediated oxidative degradation at the electron-rich benzenoid ring[3].

  • C8-Methyl Carboxylate: Positioned at C8, the methyl ester provides a sterically accessible, orthogonal synthetic handle. It allows for rapid downstream derivatization without interfering with the electronic properties of the heteroaromatic ring.

Quantitative Data Summary

The fundamental physicochemical properties of the building block are summarized below to aid in computational modeling and pharmacokinetic prediction.

Table 1: Physicochemical and Structural Data of Methyl 6-fluoroisoquinoline-8-carboxylate

PropertyValue
Chemical Name Methyl 6-fluoroisoquinoline-8-carboxylate
CAS Number 1909319-57-8[1]
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol
Exact Mass 205.0539 Da
SMILES String O=C(C1=CC(F)=CC2=C1C=NC=C2)OC[1]
Topological Polar Surface Area (TPSA) 39.2 Ų
H-Bond Donors / Acceptors 0 / 3

Experimental Methodology: Esterification Protocol

While methyl 6-fluoroisoquinoline-8-carboxylate can be procured commercially, it is frequently synthesized de novo from the more widely available 6-fluoroisoquinoline-8-carboxylic acid[4].

The Causality of Reagent Selection: Standard Fischer esterification (refluxing methanol with catalytic H2​SO4​ ) is highly inefficient for this substrate. The harsh acidic conditions protonate the basic isoquinoline nitrogen, generating a highly polar, insoluble salt that drastically reduces the reaction rate. To circumvent this, we utilize a mild, base-promoted O-alkylation. By employing Potassium Carbonate ( K2​CO3​ ) and Methyl Iodide (MeI) in N,N-Dimethylformamide (DMF), the isoquinoline nitrogen remains unprotonated, ensuring substrate solubility and driving the reaction to completion rapidly.

Step-by-Step Synthesis Protocol
  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 6-fluoroisoquinoline-8-carboxylic acid (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL, 0.2 M) under an inert argon atmosphere.

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (2.0 equiv, 10.0 mmol). Stir the suspension at 25°C for 15 minutes to fully generate the reactive carboxylate anion.

  • Alkylation: Dropwise add Methyl Iodide (1.2 equiv, 6.0 mmol) via syringe. (Caution: MeI is a volatile, highly reactive alkylating agent; perform strictly within a fume hood).

  • Reaction Monitoring: Stir the mixture at 25°C for 4 hours. Monitor the reaction progress via LC-MS to ensure complete consumption of the starting acid.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 20 mL) to remove residual DMF, followed by a brine wash (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure methyl ester as an off-white solid.

Analytical Validation System

A protocol is only as robust as its validation system. To ensure the structural integrity and purity of the synthesized building block prior to downstream biological assays, an orthogonal analytical workflow is mandatory.

  • LC-MS: Confirms the exact mass ( m/z 206.06 [M+H]+ ) and assesses UV purity (>95% at 254 nm).

  • Multinuclear NMR Spectroscopy:

    • ¹H NMR: Confirms the presence of the methyl ester singlet (~3.9 ppm) and the characteristic splitting of the isoquinoline aromatic protons.

    • ¹⁹F NMR: Provides a highly diagnostic signal (typically a multiplet due to H-F coupling) around -110 ppm, unequivocally confirming the presence and integrity of the C6 fluorine.

    • ¹³C NMR: Validates the carbonyl carbon (~166 ppm) and exhibits characteristic C-F splitting patterns (large 1JCF​ coupling constant ~250 Hz).

G A Crude Ester Product B LC-MS Profiling (Mass & Purity) A->B Aliquot C Prep-HPLC Purification B->C Purity <95% D Multinuclear NMR (1H, 13C, 19F) B->D Purity >95% C->D Pure Fractions E Validated Building Block D->E Structure Verified

Workflow for the structural validation and purification of the synthesized building block.

Downstream Medicinal Chemistry Applications

Methyl 6-fluoroisoquinoline-8-carboxylate serves as a highly versatile node in medicinal chemistry workflows, particularly in the synthesis of targeted kinase inhibitors[2]. The molecule offers two primary vectors for diversification:

  • C8 Derivatization (Solvent-Exposed Vector): The ester can be readily saponified to the corresponding carboxylic acid using LiOH in THF/ H2​O . The resulting acid is then subjected to amide coupling (using reagents like HATU and DIPEA) with a library of primary or secondary amines. This vector is typically utilized to probe the solvent-exposed regions of a kinase binding pocket to improve solubility and pharmacokinetic profiles.

  • C6 Derivatization (Deep Pocket Vector): While the C6 fluorine acts as a metabolic block, it can also be leveraged as a leaving group in Nucleophilic Aromatic Substitution ( SN​Ar ) reactions if the isoquinoline ring is sufficiently activated (e.g., via N-oxidation). This allows for late-stage functionalization with diverse nucleophiles.

G A Methyl 6-fluoroisoquinoline -8-carboxylate B Saponification (LiOH, THF/H2O) A->B Step 1: Ester Hydrolysis D SNAr / Cross-Coupling at C6-Fluoro A->D Alternative: C6 Derivatization C Amide Coupling (HATU, R-NH2) B->C Step 2: C8 Derivatization E Target Kinase Inhibitor (Lead Compound) C->E SAR Optimization D->E SAR Optimization

Downstream synthetic applications in medicinal chemistry for kinase inhibitor lead generation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330. Available at:[Link]

  • Asahi Kasei Pharma Corporation. "Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy." Journal of Medicinal Chemistry, 2020, 63(13), 7143–7162. Available at:[Link]

Sources

Exploratory

Pharmacophoric Mechanism of Action: Methyl 6-Fluoroisoquinoline-8-Carboxylate in Biological Assays

Executive Summary In modern drug discovery, low-molecular-weight building blocks are rarely evaluated as standalone therapeutics. Instead, their "mechanism of action" (MoA) in biological assays is defined by their role a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, low-molecular-weight building blocks are rarely evaluated as standalone therapeutics. Instead, their "mechanism of action" (MoA) in biological assays is defined by their role as privileged pharmacophores. Methyl 6-fluoroisoquinoline-8-carboxylate (CAS: 1909319-57-8) is a highly versatile fragment utilized in Fragment-Based Drug Discovery (FBDD) and targeted enzyme inhibition[1].

As a Senior Application Scientist, I approach this molecule not as a finished drug, but as a finely tuned molecular warhead. When incorporated into mature small-molecule inhibitors, this specific scaffold exhibits a distinct mechanistic profile—most notably in the competitive inhibition of mutant kinases (such as BRAF V600E)[2] and metabolic enzymes (like MAT2A)[3]. This whitepaper dissects the structural rationale, binding kinetics, and self-validating assay protocols required to evaluate this pharmacophore.

Structural & Electronic Rationale (The "Why")

To understand how methyl 6-fluoroisoquinoline-8-carboxylate behaves in biological assays, we must deconstruct its structural components and the causality behind their selection.

  • The Isoquinoline Core (Hinge Binding): The bicyclic heteroaromatic isoquinoline core mimics the adenine ring of ATP. In kinase assays, the nitrogen atom acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region (e.g., Cys532 in BRAF). Rigidification of this core significantly improves selectivity against off-target kinases[2].

  • The 6-Fluoro Substituent (Electronic Tuning & Stability): The introduction of a fluorine atom at the 6-position serves two mechanistic purposes. First, its strong electron-withdrawing inductive effect lowers the pKa of the isoquinoline nitrogen, tuning it for optimal hydrogen bonding without inducing excessive basicity (which often triggers hERG toxicity). Second, it blocks CYP450-mediated oxidation at the 6-position, drastically altering the binding affinity and improving metabolic stability in cellular assays[4].

  • The 8-Carboxylate Vector (Solvent Channel Access): The methyl ester at the 8-position is a synthetic handle. In biological systems, it is typically hydrolyzed or converted into an amide to project into the solvent-exposed channel or to access the unique DFG-out hydrophobic pocket of kinases, stabilizing the inactive conformation[5].

Mechanism of Action in Target-Specific Assays

When elaborated into a full inhibitor, the isoquinoline derivative operates via Type II competitive inhibition .

In BRAF V600E assays, the isoquinoline core occupies a small hydrophobic cleft near the conserved DFG motif[5]. By filling this pocket—which is unavailable in other kinases possessing larger gatekeeper residues—the compound locks the kinase in an inactive state. This halts the downstream phosphorylation of MEK and ERK, effectively shutting down the MAPK signaling pathway that drives melanoma cell proliferation[2].

MAPK_Pathway RAS RAS (Active) BRAF BRAF V600E (Target Kinase) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 6-Fluoro-Isoquinoline Derivative Inhibitor->BRAF Competitive Inhibition

Caption: Mechanism of MAPK pathway inhibition by 6-fluoroisoquinoline derivatives targeting BRAF V600E.

Experimental Protocols (E-E-A-T)

To accurately capture the biological activity of this pharmacophore, the assay cascade must transition from biophysical fragment screening to biochemical lead validation. The following protocols are designed as self-validating systems.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Binding

Causality: Unmodified methyl 6-fluoroisoquinoline-8-carboxylate is a fragment with low intrinsic affinity ( Kd​ in the micromolar range). Standard biochemical assays require low enzyme concentrations, meaning fragment binding will not produce a measurable signal shift. SPR allows for high-concentration analyte injections over a dense sensor chip, capturing transient, low-affinity kinetics.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant His-tagged target protein (e.g., BRAF kinase domain) onto an NTA sensor chip via amine coupling to achieve a density of ~3000 Response Units (RU).

  • Analyte Preparation: Dissolve methyl 6-fluoroisoquinoline-8-carboxylate in 100% DMSO, then dilute in running buffer (PBS, 0.05% Tween-20) to a final DMSO concentration of 5%. Create a dose-response series (10 µM to 500 µM).

  • Injection & Kinetics: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • System Validation (Self-Correction): Inject a known high-affinity binder (e.g., Vemurafenib) at the start and end of the run. If the Rmax​ of the control drops by >10%, the protein has denatured, and the run is invalidated.

  • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to determine the Kd​ .

Protocol 2: TR-FRET Biochemical Kinase Assay

Causality: Once the 8-carboxylate is functionalized to create a high-affinity lead, TR-FRET is utilized. The time-resolved nature of this assay eliminates compound auto-fluorescence—a common artifact with conjugated aromatic systems like isoquinolines.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM BRAF V600E enzyme, 50 nM biotinylated MEK1 substrate, and the isoquinoline derivative (serial dilution from 10 µM to 0.1 nM).

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate at 22°C for 60 minutes.

  • Detection Phase: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho-MEK antibody (donor) and Streptavidin-APC (acceptor) in a stop buffer (containing EDTA to chelate Mg2+ and halt the reaction).

  • System Validation: Include "No Enzyme" wells (0% activity baseline) and "Vehicle (DMSO)" wells (100% activity baseline). The Z′ -factor must be ≥0.7 for the assay to be deemed trustworthy.

  • Readout: Measure the time-resolved fluorescence emission ratio (665 nm / 615 nm) and calculate the IC50​ using a 4-parameter logistic curve fit.

Quantitative Data Presentation

The table below summarizes the expected assay metrics as the molecule transitions from a raw fragment to an optimized lead compound.

Compound StageCompound TypeAssay TypePrimary MetricExpected Value Range
Fragment Methyl 6-fluoroisoquinoline-8-carboxylateSPR (Biophysical) Kd​ (Affinity)50 µM – 250 µM
Lead Aminoisoquinoline DerivativeTR-FRET (Biochemical) IC50​ (BRAF V600E)< 15 nM
Lead Aminoisoquinoline DerivativeCellular (A375 Melanoma)pERK IC50​ < 50 nM
Tracer MAT2A-Targeted IsoquinolineMicro-PET-CTTumor/Muscle Ratio> 2.5[3]

FBDD Workflow Visualization

The transition from the raw methyl 6-fluoroisoquinoline-8-carboxylate fragment to a clinical candidate requires a strict, sequential assay cascade.

FBDD_Workflow Frag Fragment Library Screening SPR SPR Binding Assay (Affinity & Kinetics) Frag->SPR Xray X-Ray Crystallography (Binding Mode) SPR->Xray Lead Lead Optimization (Derivatization) Xray->Lead BioAssay TR-FRET Kinase Assay (IC50 Determination) Lead->BioAssay

Caption: Fragment-Based Drug Discovery workflow for isoquinoline-8-carboxylate derivatives.

References

  • Benchchem.
  • BLD Pharm.
  • Benchchem.
  • ACS Publications. "Design, Synthesis, and Preclinical Evaluation of a PET Tracer Targeting Methionine Adenosyltransferase 2A".
  • NIH / PMC. "Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases".
  • ACS Publications. "Selective Inhibitors of the Mutant B-Raf Pathway: Discovery of a Potent and Orally Bioavailable Aminoisoquinoline".

Sources

Foundational

Physicochemical properties of methyl 6-fluoroisoquinoline-8-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-Fluoroisoquinoline-8-Carboxylate Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-Fluoroisoquinoline-8-Carboxylate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 6-fluoroisoquinoline-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the pivotal role that properties such as lipophilicity, solubility, and ionization state play in determining the pharmacokinetic and pharmacodynamic profile of a molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals.[1][2][3][4] While experimental data for this specific molecule is not publicly available, this guide presents predicted values based on its chemical structure and provides detailed, field-proven experimental protocols for their empirical determination. The methodologies are explained with a focus on the underlying scientific principles, ensuring a self-validating approach to characterization.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial screening to a clinically approved therapeutic is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] Parameters such as lipophilicity, solubility, and pKa are not mere molecular descriptors; they are fundamental determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] A well-balanced set of physicochemical properties is essential for achieving adequate bioavailability and target engagement while minimizing off-target effects.[2][3]

Methyl 6-fluoroisoquinoline-8-carboxylate belongs to the isoquinoline class of compounds, a scaffold present in numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's properties, including its metabolic stability and binding affinity. Therefore, a thorough understanding and empirical validation of the physicochemical characteristics of this specific analogue are paramount for any drug discovery program involving this scaffold.

Predicted Physicochemical Properties of Methyl 6-Fluoroisoquinoline-8-Carboxylate

In the absence of direct experimental data, computational models provide a valuable first approximation of a molecule's physicochemical properties. The following table summarizes the predicted properties for methyl 6-fluoroisoquinoline-8-carboxylate. It is imperative that these in silico predictions are subsequently confirmed through rigorous experimental validation as outlined in Section 3.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₈FNO₂Defines the elemental composition.
Molecular Weight 205.19 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability (Lipinski's Rule of Five).[6][7]
Chemical Structure Chemical Structure of Methyl 6-fluoroisoquinoline-8-carboxylateThe arrangement of atoms dictates all other properties.
Melting Point Not available (predicted to be a solid at room temperature)Affects solubility and dissolution rate.
Boiling Point Not availableRelevant for purification and stability at high temperatures.
cLogP (calculated Octanol-Water Partition Coefficient) ~2.0-2.5A measure of lipophilicity. This value suggests moderate lipophilicity, which is often a good starting point for balancing solubility and permeability.[2][8]
Aqueous Solubility Predicted to be low to moderateCrucial for absorption and formulation. Poor solubility is a major hurdle in drug development.[9]
pKa (acid dissociation constant) Predicted basic pKa ~3-4 (for the isoquinoline nitrogen)Determines the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.[5]
Polar Surface Area (PSA) ~50-60 ŲInfluences membrane permeability. A PSA of <140 Ų is generally considered favorable for oral absorption.[8]

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step protocols for the experimental validation of the key physicochemical properties of methyl 6-fluoroisoquinoline-8-carboxylate. The causality behind experimental choices is highlighted to provide a deeper understanding of the methodologies.

Determination of Lipophilicity (LogP/LogD)

Principle: The octanol-water partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are the gold standards for measuring lipophilicity.[8] The "shake-flask" method, though traditional, remains a highly reliable technique.[8]

Experimental Protocol: Shake-Flask Method

  • Preparation of Solutions:

    • Prepare a stock solution of methyl 6-fluoroisoquinoline-8-carboxylate in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Prepare a buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance) and pre-saturate it with n-octanol.

    • Pre-saturate n-octanol with the aqueous buffer. This mutual saturation is critical to prevent volume changes during the experiment.

  • Partitioning:

    • Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known ratio (e.g., 1:1 v/v). The final concentration of the compound should be such that it is detectable in both phases.

    • Secure the vessel and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Calculation:

    • LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Causality of Experimental Choices:

  • Mutual Saturation of Solvents: Prevents volume changes upon mixing, which would lead to inaccurate concentration measurements.

  • Centrifugation: Ensures a clean separation of the two phases, preventing cross-contamination and inaccurate sampling.

  • HPLC-UV or LC-MS: Provides high sensitivity and specificity for quantifying the analyte in complex matrices.

Diagram of LogD Determination Workflow:

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution mix Mix Stock, Buffer, & Octanol stock->mix buffer Prepare & Saturate Buffer buffer->mix octanol Saturate n-Octanol octanol->mix shake Shake to Equilibrate mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample_aq Sample Aqueous Phase centrifuge->sample_aq sample_oct Sample Octanol Phase centrifuge->sample_oct quantify Quantify by HPLC/LC-MS sample_aq->quantify sample_oct->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for LogD determination using the shake-flask method.

Determination of Aqueous Solubility

Principle: Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase. A common and reliable method is the shake-flask method followed by quantification.

Experimental Protocol: Shake-Flask Solubility

  • Sample Preparation:

    • Add an excess amount of solid methyl 6-fluoroisoquinoline-8-carboxylate to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation.

  • Equilibration:

    • Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove the undissolved solid. Alternatively, centrifuge at high speed and sample the supernatant.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

Causality of Experimental Choices:

  • Excess Solid: Guarantees that the solution is saturated, which is the definition of thermodynamic solubility.

  • Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a true equilibrium.

  • Filtration/Centrifugation: Removes any undissolved particles that would lead to an overestimation of solubility.

Determination of Ionization Constant (pKa)

Principle: The pKa is the pH at which a compound is 50% ionized. For a basic compound like an isoquinoline, this refers to the equilibrium between the neutral and protonated forms. Potentiometric titration is a classic and accurate method.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation:

    • Dissolve a precise amount of methyl 6-fluoroisoquinoline-8-carboxylate in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low).

  • Titration:

    • Titrate the solution with a standardized strong acid (e.g., HCl).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Causality of Experimental Choices:

  • Standardized Titrant: Ensures the accuracy of the volume added and the subsequent calculation of the equivalence point.

  • Calibrated pH Meter: Essential for accurate pH measurements, which directly determine the pKa value.

Diagram of pKa Determination Workflow:

pKa_Workflow dissolve Dissolve Compound in Solvent titrate Titrate with Standardized Acid dissolve->titrate measure_ph Measure pH after Each Addition titrate->measure_ph plot Plot pH vs. Titrant Volume measure_ph->plot determine_pka Determine pKa from Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Principle: Spectroscopic techniques provide information about the chemical structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, which aids in structure elucidation.[10]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Experimental Protocols:

  • NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectra on a high-field NMR spectrometer.

  • MS: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography) and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • IR: Analyze the solid sample using an ATR-FTIR spectrometer or prepare a KBr pellet.

Conclusion

While the precise experimental values for the physicochemical properties of methyl 6-fluoroisoquinoline-8-carboxylate require empirical determination, this guide provides a robust framework for approaching this characterization. The presented protocols are based on established and reliable methodologies that will yield high-quality, reproducible data. A thorough understanding and documentation of these properties are indispensable for making informed decisions in the optimization of this and related compounds in a drug discovery context, ultimately increasing the probability of success in developing new therapeutic agents.

References

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  • Al-Hiari, Y. M., et al. (2007). Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. ARKIVOC, 2007(14), 115-127. [Link]

  • Hinz, S., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in chemistry, 7, 112. [Link]

  • Bouasla, R., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. RASAYAN Journal of Chemistry, 12(4), 2099-2108. [Link]

  • Tetrahedron Letters. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Tetrahedron Letters, 50(12), 1267–1269. [Link]

  • PubChemLite. (n.d.). 8-fluoro-6-methylquinoline-3-carboxylic acid (C11H8FNO2). PubChemLite. [Link]

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Exploratory

The Strategic Incorporation of Fluorine in the Isoquinoline Scaffold: A Paradigm in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synt...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and cardiovascular effects.[1][2][3] The strategic introduction of fluorine into this framework has emerged as a powerful and transformative strategy in drug design.[4][5][6] This is not a matter of trivial substitution; it is a deliberate, mechanistically-driven approach to fine-tune molecular properties, overcoming common hurdles in drug development such as poor metabolic stability, off-target toxicity, and suboptimal pharmacokinetics.[7][8][9][10][11] Today, it is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound impact.[12][13]

This guide, intended for drug development professionals, offers a deep dive into the multifaceted role of fluorinated isoquinolines. We will move beyond simple descriptions to explore the causal relationships between fluorination and its effects on a molecule's behavior, providing field-proven insights into synthetic strategies, the modulation of physicochemical and ADME properties, and therapeutic applications.

Pillar 1: The "Fluorine Effect" on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine, the most electronegative element, into the isoquinoline core instigates a cascade of electronic and conformational changes that can be harnessed to optimize a drug candidate.[7][14] These modifications are not always predictable but follow well-established principles that, when applied judiciously, can convert a problematic lead compound into a viable clinical candidate.[9][15]

Modulation of Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine significantly lowers the pKa of nearby basic nitrogen atoms, such as the one in the isoquinoline ring.[7][14] This reduction in basicity is a critical tool for medicinal chemists. A less basic compound is less likely to be protonated at physiological pH (around 7.4), which can dramatically improve its ability to permeate cell membranes and enhance oral bioavailability.[7][16]

  • Causality: By withdrawing electron density from the nitrogen atom, fluorine reduces the availability of its lone pair of electrons for protonation. This stabilization of the neutral form of the molecule is the direct cause of the observed increase in membrane permeability.[7][12]

Enhancing Metabolic Stability

One of the most celebrated applications of fluorination is the enhancement of metabolic stability.[8][9][17] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often hydroxylate electron-rich aromatic C-H bonds. Strategically placing a fluorine atom at a metabolically vulnerable position physically blocks this enzymatic attack.[14][18][19]

  • Expert Insight: The strength of the C-F bond (approximately 116 kcal/mol) compared to a C-H bond (approximately 98 kcal/mol) makes it highly resistant to enzymatic cleavage.[12] This is not merely about bond strength, but also about how the electronic perturbation caused by fluorine makes the target site less recognizable or reactive to the CYP active site.[18][19] For instance, fluorination can alter the molecule's HOMO (Highest Occupied Molecular Orbital) energy, making it a poorer substrate for oxidative enzymes.[18]

Tuning Lipophilicity and Permeability

The effect of fluorine on lipophilicity (logP/logD) is highly context-dependent.[20][21] While a single fluorine atom is a bioisostere of a hydrogen atom in terms of size, its electronic properties are vastly different.[15][21][22] Replacing a hydrogen with a fluorine atom often leads to a slight increase in lipophilicity.[21] However, replacing a hydroxyl or methoxy group with fluorine typically results in a more significant increase in lipophilicity, which can be used to balance potency with ADME properties.[20]

  • Self-Validating System: When optimizing a lead compound, a "fluorine scan" across the isoquinoline scaffold can be performed. By synthesizing a small library of analogues with fluorine at different positions, researchers can empirically determine the optimal placement to balance permeability, solubility, and target binding, as demonstrated in studies on MK2 inhibitors.[16][23][24] The resulting data on how logP, permeability (e.g., PAMPA assay), and solubility change with fluorine's position provides a self-validating dataset for that specific chemical series.

Impact on Target Binding and Conformation

Fluorine can enhance binding affinity through several mechanisms.[7][8] It can participate in favorable electrostatic interactions, such as dipole-dipole interactions or hydrogen bonds with protein backbone amides.[13][25] Furthermore, the introduction of fluorine can induce a specific molecular conformation that is more favorable for binding to the target protein's active site.[21][26]

Pillar 2: Strategic Synthesis of Fluorinated Isoquinolines

The growing demand for these valuable motifs has spurred the development of diverse and sophisticated synthetic methodologies.[4][5][26] The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, functional group tolerance, and scalability.

Overview of Synthetic Approaches

Synthetic strategies can be broadly classified into two categories:

  • Building from Fluorinated Precursors: This involves using commercially available fluorinated building blocks (e.g., fluorinated benzaldehydes or phenethylamines) in classical isoquinoline ring-closing reactions.[4]

  • Late-Stage Fluorination: This approach introduces the fluorine atom onto a pre-formed isoquinoline scaffold, which is often more efficient for rapidly exploring structure-activity relationships (SAR).

Method CategorySpecific ReactionStarting MaterialsKey Reagents/CatalystTypical ConditionsAdvantagesDisadvantages
Classical Methods Bischler-NapieralskiFluorinated phenethylaminesPOCl₃, P₂O₅High temperatureReadily available starting materialsHarsh conditions, limited functional group tolerance[4][27]
Pomeranz-FritschFluorinated benzaldehydes, aminoacetalH₂SO₄High temperatureAccess to different substitution patternsHarsh conditions, often low yields[4][27]
Modern Methods Transition-Metal-Catalyzed C-H Activation/Annulation(Hetero)arenes with directing groups, alkynes[Cp*RhIII], Pd(II)Mild to moderate temperatureHigh atom economy, excellent functional group tolerance, late-stage functionalization[1][28]Catalyst cost, optimization required
Cycloaddition/AnnulationIsoquinolinium N-ylides, difluoroenoxysilanesDBUMild conditionsFacile access to complex fused systems like pyrrolo[2,1-a]isoquinolines[4][29]Substrate scope can be limited
Base-Promoted CyclizationN-(o-trifluoromethyl)-benzyl heterocyclesNaH, KHMDSModerate temperatureUtilizes readily available trifluoromethyl aromatics[30]Requires specific precursor structure
Workflow for Selecting a Synthetic Strategy

The following diagram illustrates a logical workflow for choosing an appropriate synthetic method based on the research objective.

G start Define Target Fluorinated Isoquinoline q1 Is the goal rapid SAR exploration of fluorine position? start->q1 q2 Is the target a complex, fused polycyclic system? q1->q2 No late_stage Prioritize Late-Stage C-H Functionalization or Nucleophilic/Electrophilic Fluorination q1->late_stage Yes q3 Are fluorinated starting materials readily and cheaply available? q2->q3 No cycloaddition Consider [3+2] Cycloaddition or Annulation Strategies q2->cycloaddition Yes classical Utilize Classical Methods (Bischler-Napieralski, etc.) q3->classical Yes modern Explore Modern Transition-Metal Catalyzed Annulations q3->modern No

Caption: Decision workflow for selecting a synthetic route.

Exemplary Experimental Protocol: Rh(III)-Catalyzed C-H Activation/Annulation

This protocol describes a state-of-the-art method for synthesizing functionalized isoquinolones, which can be subsequently converted to isoquinolines. This approach is valued for its mild conditions and broad substrate tolerance.[28]

Objective: To synthesize a 4-phenyl-6-(trifluoromethyl)-isoquinolone derivative.

Self-Validation: The success of the reaction is validated by characterization of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The distinct chemical shift and coupling patterns observed in ¹⁹F NMR provide unambiguous confirmation of the trifluoromethyl group's incorporation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the N-(pivaloyloxy)aryl amide (0.2 mmol, 1.0 equiv), the internal alkyne (0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF₆ (17.2 mg, 0.05 mmol, 25 mol %).

  • Solvent Addition: Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired isoquinolone product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and HRMS to match the expected analytical data.[28]

Pillar 3: Fluorinated Isoquinolines in Therapeutic Applications

The theoretical benefits of fluorination translate into tangible successes in drug discovery programs across multiple therapeutic areas, particularly in oncology.

Case Study: Anticancer Agents

The isoquinoline scaffold is present in many potent anticancer agents.[2][3] Fluorination has been employed to enhance the efficacy and selectivity of these compounds. For example, Sun and co-workers developed a series of fluorinated isoquinoline-based thiosemicarbazones as antiproliferative agents.[31]

One lead compound, 2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide, demonstrated highly potent and selective cytotoxicity against a panel of cancer cell lines, with IC₅₀ values in the nanomolar range.[2][31]

  • Mechanism of Action: Computational studies revealed that fluorination at the 6-position of the isoquinoline ring was beneficial for the molecule's interaction with copper ions.[2][31] The resulting stable chelate is believed to disrupt copper homeostasis in cancer cells, inducing oxidative stress and mitochondrial-dependent toxicity, ultimately leading to apoptosis.[31]

The following diagram illustrates the proposed signaling pathway affected by this class of compounds.

G drug Fluorinated Isoquinoline -Cu(II) Chelate ros Increased Intracellular Reactive Oxygen Species (ROS) drug->ros Induces mito Mitochondrial Dysfunction (Targets Oxidative Phosphorylation) ros->mito Causes caspase Caspase Activation mito->caspase Triggers apoptosis Apoptosis (Cancer Cell Death) caspase->apoptosis Leads to

Caption: Proposed mechanism of action for an anticancer fluorinated isoquinoline.

Challenges and Future Perspectives

Despite the numerous successes, challenges remain. The synthesis of complex fluorinated molecules can still be difficult and costly.[11][15] Furthermore, the effects of fluorination can sometimes be unpredictable, leading to decreased activity or unforeseen toxicity.[10] A major challenge moving forward is the rational design of fluorinated molecules—knowing precisely where to install fluorine to achieve the desired effect without trial and error.[9]

The future of this field lies in the development of more selective and efficient late-stage fluorination techniques and the advancement of computational models that can more accurately predict the impact of fluorination on a molecule's ADME-Tox properties.[11] The use of ¹⁸F-labeled isoquinolines for Positron Emission Tomography (PET) imaging is also an expanding application, enabling researchers to visualize drug distribution and target engagement in vivo, thereby accelerating clinical development.[9][26]

Conclusion

Fluorinated isoquinolines represent a powerful convergence of a privileged heterocyclic scaffold and a strategic elemental substitution. The judicious incorporation of fluorine is a cornerstone of modern drug design, providing medicinal chemists with a versatile tool to overcome metabolic liabilities, modulate physicochemical properties, and enhance binding affinity.[4][7][9] By understanding the underlying causality of the "fluorine effect" and leveraging advanced synthetic methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable class of molecules, paving the way for the development of safer and more effective medicines.

References

  • Benchchem. Comparative analysis of different synthetic methods for fluorinated isoquinolines.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • ACS Publications. (2015, July 22). Applications of Fluorine in Medicinal Chemistry.
  • ACS Publications. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks for Medicinal Chemistry.
  • Synfacts. (2022). Multicomponent Approach to Functionalized Isoquinolines. Org. Lett. 2022, 24, 5994–5999.
  • ACS Publications. (2009, August 20). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions.
  • International Journal of Pharmaceutical Sciences. (2025, August 19). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
  • PubMed. (2007, October 15). The role of fluorine in medicinal chemistry.
  • Taylor & Francis Online. (2021, June 10). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • ResearchGate. (2017, January 23). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.
  • PMC. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • PubMed. (2021, November 15). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • PMC. (2022, December 2). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates.
  • Taylor & Francis Online. (2025, March 6). Key developments in fluorinated heterocycles.
  • ACS Publications. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
  • SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design.
  • RSC Publishing. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • RSC Publishing. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • ChemInform. (2006, April 21). Synthesis of Fluoro Isoquinolines via Quinodimethide (QM) Intermediates.
  • ResearchGate. Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
  • ACS Publications. (2023, June 23). Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. Organic Letters.
  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Novartis OAK Repository. (2018, April 26). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(4), 392-396.
  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • ResearchGate. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Request PDF.
  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
  • University College Dublin Research Repository. (2015, March 2). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.

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Foundational

A Comprehensive Technical Guide to Methyl 6-fluoroisoquinoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of Methyl 6-fluoroisoquinoline-8-carboxylate, a key heterocyclic compound with significant potential in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 6-fluoroisoquinoline-8-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, established synthetic routes, and the analytical techniques essential for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Core Physicochemical Properties

A precise understanding of a molecule's properties is the foundation of all subsequent research and development. This section details the key identifiers and mass-related data for Methyl 6-fluoroisoquinoline-8-carboxylate.

Molecular Identity and Structure
  • Chemical Name: Methyl 6-fluoroisoquinoline-8-carboxylate

  • CAS Number: 1909319-57-8[1]

  • Molecular Formula: C11H8FNO2[1]

The structure of Methyl 6-fluoroisoquinoline-8-carboxylate is characterized by a fluorinated isoquinoline core with a methyl ester group at the 8-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in drug design and materials science.

Molecular Weight and Exact Mass

The molecular weight and exact mass are critical parameters for analytical characterization and stoichiometric calculations in synthesis.

ParameterValueSource
Molecular Weight 205.19 g/mol [1]
Exact Mass 205.05391 Da[2]

The molecular weight is the average mass of a molecule, calculated using the weighted average of the isotopic masses of each element. In contrast, the exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element. This distinction is crucial in high-resolution mass spectrometry, where the exact mass allows for unambiguous elemental composition determination.

Synthesis and Characterization

The synthesis of Methyl 6-fluoroisoquinoline-8-carboxylate can be approached through various synthetic strategies. A common method involves the esterification of the corresponding carboxylic acid, 6-fluoroisoquinoline-8-carboxylic acid (CAS No. 1909335-83-6)[3][4].

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of Methyl 6-fluoroisoquinoline-8-carboxylate. The specific reagents and conditions would be optimized based on the starting materials and desired yield and purity.

G cluster_0 Synthesis of 6-fluoroisoquinoline-8-carboxylic acid cluster_1 Esterification Starting_Material Appropriate Precursor Cyclization Cyclization Reaction Starting_Material->Cyclization Multi-step synthesis Carboxylic_Acid 6-fluoroisoquinoline-8-carboxylic acid Cyclization->Carboxylic_Acid Carboxylic_Acid_Input 6-fluoroisoquinoline-8-carboxylic acid Esterification_Reaction Esterification Product Methyl 6-fluoroisoquinoline-8-carboxylate Esterification_Reaction->Product Carboxylic_Acid_Input->Esterification_Reaction Methanol Methanol (CH3OH) Methanol->Esterification_Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Esterification_Reaction

Caption: Generalized synthetic workflow for Methyl 6-fluoroisoquinoline-8-carboxylate.

Characterization Techniques

To confirm the identity and purity of the synthesized Methyl 6-fluoroisoquinoline-8-carboxylate, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate measurement of the molecule's mass-to-charge ratio, which should correspond to the exact mass.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as the carbonyl group of the ester and the C-F bond.

  • Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, and fluorine) in the compound, providing further confirmation of its empirical formula.

Applications and Future Directions

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

Potential in Drug Discovery

Methyl 6-fluoroisoquinoline-8-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality provides a handle for further chemical modification, such as amidation or reduction, allowing for the exploration of a diverse chemical space. Research into related fluoroquinolone derivatives has shown promise in areas such as antiviral agents.

Materials Science

The rigid, planar structure of the isoquinoline ring system, combined with the electronic properties imparted by the fluorine and ester groups, makes this compound a candidate for investigation in the field of organic electronics. Potential applications could include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

Methyl 6-fluoroisoquinoline-8-carboxylate is a compound of significant interest due to its unique structural features and potential as a versatile building block in both medicinal chemistry and materials science. A thorough understanding of its fundamental properties, as outlined in this guide, is paramount for its successful application in these fields. Future research will likely focus on the development of novel synthetic methodologies and the exploration of its utility in the creation of new functional molecules.

References

  • BLD Pharm. (n.d.). 6-Fluoro-8-methylisoquinoline.
  • BLD Pharm. (n.d.). 6-Fluoroisoquinoline-8-carboxylic acid.
  • BLD Pharm. (n.d.). Methyl 6-fluoroisoquinoline-8-carboxylate.
  • MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). 6-fluoroisoquinoline-8-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl quinoline-6-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-fluoro-6-methylquinoline-3-carboxylic acid (C11H8FNO2). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Profiling of Methyl 6-Fluoroisoquinoline-8-Carboxylate Derivatives as PARP Inhibitors

Prepared by: Gemini, Senior Application Scientist Introduction The methyl 6-fluoroisoquinoline-8-carboxylate scaffold represents a promising chemical framework for the development of novel therapeutics, particularly in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The methyl 6-fluoroisoquinoline-8-carboxylate scaffold represents a promising chemical framework for the development of novel therapeutics, particularly in the field of oncology.[1][2] Derivatives of this and similar quinoline-based structures have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to the cellular response to DNA damage.[3][4] PARP1, the most abundant member of this family, plays a central role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5][6]

Inhibition of PARP's catalytic activity prevents the repair of SSBs. In rapidly dividing cancer cells, these unrepaired SSBs are converted to more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with a compromised homologous recombination (HR) repair pathway, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired, leading to cell death. This concept, known as synthetic lethality, is the cornerstone of the clinical success of PARP inhibitors in treating certain types of cancers, including those of the ovary, breast, pancreas, and prostate.[6]

A crucial mechanism of action for many potent PARP inhibitors is "PARP trapping."[5][7] This occurs when the inhibitor stabilizes the complex of PARP1 on damaged DNA, preventing its dissociation and thereby creating a physical obstruction to DNA replication and repair machinery.[7][8] These trapped PARP-DNA complexes are highly cytotoxic.[7]

This guide provides a comprehensive overview of detailed in vitro assay protocols designed to characterize the activity of methyl 6-fluoroisoquinoline-8-carboxylate derivatives. The protocols herein will enable researchers to:

  • Determine the half-maximal inhibitory concentration (IC50) against PARP1 enzymatic activity.

  • Quantify the ability of these compounds to induce PARP1-DNA trapping.

  • Assess their cytotoxic effects in cancer cell lines, including the evaluation of synthetic lethality.

These assays are fundamental for the preclinical evaluation and lead optimization of this promising class of compounds in the drug development pipeline.

Biochemical Assays: Direct Evaluation of PARP1 Inhibition and Trapping

Biochemical assays provide a direct measure of a compound's interaction with the purified PARP1 enzyme. These cell-free systems are essential for determining intrinsic potency and mechanism of action, independent of cellular factors like membrane permeability or efflux pumps.

Protocol 1: PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the ability of a test compound to inhibit the catalytic activity of PARP1, which involves the synthesis of poly(ADP-ribose) (PAR) chains using NAD+ as a substrate.[5][9]

Principle of the Assay Recombinant PARP1 enzyme is activated by the presence of damaged DNA. In a multi-well plate coated with histones (proteins that are major targets of PARylation), the activated PARP1 utilizes a mixture of NAD+ and biotinylated NAD+ to form PAR chains on the histones. The amount of incorporated biotinylated PAR is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.[5][9] The intensity of the color is directly proportional to PARP1 activity, and a decrease in signal in the presence of an inhibitor indicates its potency.

Experimental Protocol

  • Plate Preparation: Rehydrate histone-coated 96-well strip wells according to the manufacturer's instructions (e.g., HT Universal Colorimetric PARP Assay Kit).

  • Compound Preparation: Prepare a serial dilution of the methyl 6-fluoroisoquinoline-8-carboxylate derivatives in the assay buffer. It is advisable to maintain a final DMSO concentration of <1% in the well. Include a known PARP inhibitor (e.g., Olaparib, Veliparib) as a positive control and a vehicle-only (DMSO) control.

  • Enzyme Addition: Add 0.5 Units/well of recombinant human PARP1 enzyme to each well, except for the "no enzyme" blank wells.

  • Inhibitor Addition: Add the serially diluted test compounds and controls to their respective wells. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PARP cocktail, containing activated DNA, NAD+, and biotinylated NAD+, to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for PAR synthesis.

  • Washing: Wash the wells thoroughly with PBS containing 0.1% Triton X-100, followed by PBS alone, to remove unincorporated reagents.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

  • Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TACS-Sapphire). Allow the color to develop for 15-30 minutes in the dark.

  • Stopping the Reaction: Stop the reaction by adding 0.2 M HCl.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[9]

Data Analysis Subtract the background absorbance (from "no enzyme" wells) from all other readings. Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: PARP1 Trapping Assay (Fluorescence Polarization)

This assay is specifically designed to measure the ability of an inhibitor to stabilize the PARP1-DNA complex, a key indicator of trapping potency.[7][8]

Principle of the Assay The assay utilizes a fluorescently labeled DNA oligonucleotide containing a single-strand break.[5] When purified PARP1 binds to this fluorescent probe, the resulting large complex tumbles slowly in solution, leading to a high fluorescence polarization (FP) signal.[7][8] In the presence of NAD+, PARP1 auto-PARylates, leading to its dissociation from the DNA due to the negative charge of the PAR chains. This dissociation results in the smaller, freely tumbling DNA probe, which gives a low FP signal. A PARP trapping agent will bind to the PARP1-DNA complex and prevent this dissociation, thus maintaining a high FP signal even in the presence of NAD+.[7][8]

Experimental Workflow Diagram

PARP_Trapping_Assay cluster_0 Step 1: Complex Formation cluster_1 Step 2: Reaction Pathways PARP1 PARP1 Enzyme Complex PARP1-DNA Complex (High FP) PARP1->Complex Binds DNA_probe Fluorescent DNA Probe DNA_probe->Complex Dissociation PARP1 Dissociates (Low FP) Complex->Dissociation + NAD+ (No Inhibitor) Trapped_Complex Trapped Complex (High FP) Complex->Trapped_Complex + NAD+ + Trapping Inhibitor NAD_plus NAD+ NAD_plus->Dissociation Inhibitor Test Compound Inhibitor->Trapped_Complex

Caption: Workflow of the PARP1 Trapping Fluorescence Polarization Assay.

Experimental Protocol

  • Reagent Preparation: Prepare solutions of recombinant PARP1, fluorescently labeled DNA duplex, NAD+, and test compounds in the assay buffer. Kits such as the PARPtrap™ Assay Kit provide optimized reagents.[7][8]

  • Master Mix Preparation: Prepare a master mix containing the assay buffer and the fluorescent DNA probe.

  • Plate Setup: Dispense the master mix into the wells of a 384-well plate.

  • Compound Addition: Add serially diluted methyl 6-fluoroisoquinoline-8-carboxylate derivatives, a potent trapping agent (e.g., Talazoparib) as a positive control, a non-trapper/weak trapper (e.g., Veliparib) for comparison, and a vehicle control.

  • Enzyme Addition: Add diluted PARP1 enzyme to all wells except the "blank" wells.

  • Initial Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the formation of the PARP1-DNA complex.

  • Reaction Initiation: Initiate the auto-PARylation reaction by adding a concentrated solution of NAD+ to all wells except the "High FP Control" (no NAD+).

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate using a microplate reader capable of measuring fluorescence polarization (e.g., λex = 470 nm, λem = 518 nm).[8]

Data Analysis The amount of trapped complex is proportional to the FP signal. Plot the FP signal against the logarithm of the inhibitor concentration. The data can be fitted to determine the EC50, which represents the concentration of the compound required to achieve 50% of the maximum trapping effect.

Data Summary Table: Biochemical Assays

ParameterEnzymatic Inhibition AssayPARP Trapping Assay
Principle Colorimetric detection of PAR synthesisFluorescence polarization of PARP-DNA complex
Enzyme Recombinant Human PARP1Recombinant Human PARP1
Substrate/Probe Histones, NAD+, Biotin-NAD+Fluorescently labeled DNA oligonucleotide
Output IC50 (Inhibitory Potency)EC50 (Trapping Potency)
Positive Control Olaparib / VeliparibTalazoparib
Instrumentation Absorbance Plate ReaderFP-capable Plate Reader

Cell-Based Assays: Assessing Cellular Activity and Synthetic Lethality

Cell-based assays are critical for evaluating a compound's performance in a biological context, taking into account factors like cell permeability, target engagement, and downstream cellular consequences.

Protocol 3: Cell Viability and Synthetic Lethality Assay

This assay measures the cytotoxic effect of the test compounds on cancer cells, particularly to test the principle of synthetic lethality.[10]

Principle of the Assay The assay compares the cytotoxicity of the methyl 6-fluoroisoquinoline-8-carboxylate derivatives in a pair of isogenic cell lines: one that is proficient in homologous recombination (HR-proficient, e.g., "wild-type") and one that is deficient (HR-deficient, e.g., BRCA1/2 knockout or mutant).[10] PARP inhibitors are expected to be significantly more potent in HR-deficient cells.[10] Cell viability can be measured using various methods, such as the MTT assay (measures metabolic activity) or ATP-based assays like ATPlite (measures cellular ATP levels).[10]

Synthetic Lethality Workflow

Synthetic_Lethality cluster_HR_proficient HR-Proficient Cell (e.g., BRCA WT) cluster_HR_deficient HR-Deficient Cell (e.g., BRCA Mutant) SSB1 Single-Strand Break PARPi1 PARP Inhibitor DSB1 Double-Strand Break (at replication fork) PARPi1->DSB1 Blocks SSB Repair HR_Repair Homologous Recombination Repair DSB1->HR_Repair DSB is repaired Viability1 Cell Survival HR_Repair->Viability1 SSB2 Single-Strand Break PARPi2 PARP Inhibitor DSB2 Double-Strand Break (at replication fork) PARPi2->DSB2 Blocks SSB Repair No_HR Defective Homologous Recombination DSB2->No_HR Repair Fails Death Cell Death (Synthetic Lethality) No_HR->Death

Caption: The principle of synthetic lethality with PARP inhibitors.

Experimental Protocol

  • Cell Seeding: Seed HR-proficient and HR-deficient cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the methyl 6-fluoroisoquinoline-8-carboxylate derivatives. Include a positive control (e.g., Olaparib) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a prolonged period, typically 72 to 120 hours, to allow for multiple cell divisions, which are necessary for the cytotoxic effects of PARP inhibitors to manifest.

  • Viability Measurement (ATPlite example):

    • Equilibrate the plate and reagents to room temperature.

    • Add ATPlite solution to each well.[10]

    • Lyse the cells by shaking the plate for 5 minutes.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.[10]

Data Analysis Normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the compound concentration for each cell line. Determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the HR-deficient cell line compared to the HR-proficient line indicates a synthetic lethal effect.

Data Summary Table: Cell-Based Assays

ParameterCell Viability Assay
Principle Quantifies cytotoxicity and synthetic lethality
Cell Lines Isogenic pairs (e.g., UWB1.289 + BRCA1, DLD-1 BRCA2-/- vs. WT)
Treatment Duration 72 - 120 hours
Detection Method Luminescence (ATPlite) or Absorbance (MTT)
Output GI50 / IC50 (Growth/Viability Inhibition)
Key Comparison Potency in HR-deficient vs. HR-proficient cells

Trustworthiness and Experimental Validation

To ensure the reliability and reproducibility of the results obtained from these protocols, the following points are critical:

  • Self-Validating Systems: Each assay must include both positive and negative controls. In enzymatic assays, a known potent inhibitor validates the assay's sensitivity. In cell-based assays, the comparison between isogenic cell lines provides an internal validation of the synthetic lethality mechanism.

  • Causality and Controls: The use of a vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on the assay system. "No enzyme" or "no cell" controls are crucial for establishing the baseline signal and background noise.

  • Data Integrity: All experiments should be performed in at least triplicate to ensure statistical significance. Dose-response curves should have a sufficient number of data points to accurately model the sigmoidal relationship and calculate IC50/EC50/GI50 values.

By adhering to these principles, researchers can generate high-quality, trustworthy data to guide the development of methyl 6-fluoroisoquinoline-8-carboxylate derivatives as potential therapeutic agents.

References

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC. Available at: [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]

  • PARPtrap™ Assay Kit for PARP1. BPS Bioscience. Available at: [Link]

  • PARPtrap™ Assay Kit for PARP1. BPS Bioscience. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC. Available at: [Link]

  • Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. (PDF) ResearchGate. Available at: [Link]

  • A high-throughput (HT) fluorescent polarization (FP) assay to detect... ResearchGate. Available at: [Link]

  • In vitro PARP activity Inhibition. Bio-protocol. Available at: [Link]

  • A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. PubMed. Available at: [Link]

  • PARP Assays. Cellomatics Biosciences. Available at: [Link]

  • Novel Inhibitors of Poly(ADP-ribose) Polymerase/PARP1 and PARP2 Identified Using a Cell-based Screen in Yeast. AACR Journals. Available at: [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available at: [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. Available at: [Link]

  • 8-fluoro-6-methylquinoline-3-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers. Available at: [Link]

  • (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at: [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and... SciSpace. Available at: [Link]

  • Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for the C-8 Functionalization of Methyl 6-Fluoroisoquinoline-8-carboxylate

Introduction The 6-fluoroisoquinoline-8-carboxylate scaffold is a key heterocyclic motif with significant potential in medicinal chemistry and materials science. The strategic introduction of diverse functional groups at...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 6-fluoroisoquinoline-8-carboxylate scaffold is a key heterocyclic motif with significant potential in medicinal chemistry and materials science. The strategic introduction of diverse functional groups at the C-8 position can profoundly influence the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides detailed application notes and step-by-step protocols for the chemical modification of methyl 6-fluoroisoquinoline-8-carboxylate, focusing on the transformation of the C-8 methyl ester into a versatile handle for further derivatization. These methodologies are designed for researchers and professionals in drug development, offering insights into experimental design and execution.

Core Functionalization Strategy: A Two-Step Approach

The primary and most direct strategy for functionalizing the C-8 position of methyl 6-fluoroisoquinoline-8-carboxylate involves a two-step sequence:

  • Hydrolysis: The initial and crucial step is the saponification of the methyl ester to the corresponding carboxylic acid. This transformation unmasks a highly versatile functional group for a wide array of subsequent chemical modifications.

  • Amide Coupling: The resulting 6-fluoroisoquinoline-8-carboxylic acid serves as a key intermediate for the formation of a diverse library of carboxamides through coupling with various primary and secondary amines.

This approach offers a reliable and broadly applicable pathway to a wide range of C-8 functionalized derivatives.

Experimental Protocols

Part 1: Hydrolysis of Methyl 6-Fluoroisoquinoline-8-carboxylate

The conversion of the C-8 methyl ester to the carboxylic acid is a critical entry point for diversification. Both acid- and base-catalyzed hydrolysis are viable methods, with the choice often depending on the overall stability of the substrate to the reaction conditions.[1][2][3] Base-catalyzed hydrolysis is generally preferred for its typically milder conditions and high yields.[1]

Protocol 1: Base-Catalyzed Hydrolysis

This protocol describes the saponification of methyl 6-fluoroisoquinoline-8-carboxylate using lithium hydroxide.

Materials:

  • Methyl 6-fluoroisoquinoline-8-carboxylate

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 6-fluoroisoquinoline-8-carboxylate (1.0 eq) in a mixture of THF and MeOH (e.g., a 3:1 to 1:1 v/v ratio). The solvent volume should be sufficient to fully dissolve the starting material (a starting concentration of 0.1-0.2 M is common).

  • Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5-3.0 eq) in deionized water. Add the LiOH solution to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to overnight.

  • Work-up - Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl to the reaction mixture with stirring to neutralize the excess base and protonate the carboxylate salt. Adjust the pH to approximately 3-4, confirming with pH paper or a pH meter.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with deionized water, followed by a wash with brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 6-fluoroisoquinoline-8-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Mixed Solvent System (THF/MeOH/H₂O): This ensures the solubility of both the relatively nonpolar starting ester and the polar lithium hydroxide, creating a homogenous reaction mixture for efficient hydrolysis.

  • Lithium Hydroxide: LiOH is a strong base that effectively saponifies the ester. It is often preferred over NaOH or KOH in some applications due to the better solubility of its salts in organic solvents.

  • Acidification: This step is crucial to convert the water-soluble carboxylate salt into the organic-soluble carboxylic acid, allowing for its extraction into an organic solvent.

Diagram 1: Hydrolysis Workflow

G cluster_hydrolysis Protocol 1: Base-Catalyzed Hydrolysis start Dissolve Methyl 6-fluoroisoquinoline-8-carboxylate in THF/MeOH add_base Add aqueous LiOH solution start->add_base monitor Stir and Monitor Reaction (TLC or LC-MS) add_base->monitor workup Acidify with 1M HCl to pH 3-4 monitor->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify end_product 6-fluoroisoquinoline-8-carboxylic acid purify->end_product

Caption: Workflow for the base-catalyzed hydrolysis of the methyl ester.

Part 2: Amide Bond Formation from 6-Fluoroisoquinoline-8-carboxylic Acid

With the carboxylic acid in hand, a vast array of amides can be synthesized using standard peptide coupling reagents.[4][5][6][7] These reagents activate the carboxylic acid to facilitate nucleophilic attack by an amine.

Protocol 2: HBTU-Mediated Amide Coupling

This protocol details a general and reliable method for amide bond formation using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[5][6]

Materials:

  • 6-Fluoroisoquinoline-8-carboxylic acid

  • Primary or secondary amine of choice

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc) or DCM for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles for reagent addition

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution and Amine Addition: To a stirred solution of 6-fluoroisoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask, add the desired amine (1.1-1.5 eq).

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.

  • Coupling Reagent Addition: Add HBTU (1.1-1.5 eq) to the mixture. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-fluoroisoquinoline-8-carboxamide.

Causality Behind Experimental Choices:

  • HBTU: This is a common and efficient uronium-based coupling reagent that rapidly activates the carboxylic acid, minimizing side reactions and often leading to high yields of the desired amide.[5][6]

  • DIPEA/TEA: A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to deprotonate the amine salt if it is used as a salt, facilitating the nucleophilic attack.

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to the reformation of the starting carboxylic acid and lower the yield of the desired amide.

Diagram 2: Amide Coupling Workflow

G cluster_amidation Protocol 2: HBTU-Mediated Amide Coupling start Dissolve Carboxylic Acid and Amine in Anhydrous DMF/DCM add_base Add DIPEA or TEA start->add_base add_hbtu Add HBTU add_base->add_hbtu monitor Stir and Monitor Reaction (TLC or LC-MS) add_hbtu->monitor workup Dilute with EtOAc/DCM monitor->workup wash Wash with NaHCO3, Water, and Brine workup->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify (Flash Chromatography) dry->purify end_product 6-fluoroisoquinoline-8-carboxamide purify->end_product G cluster_advanced Conceptual Advanced Functionalization start Methyl 6-fluoroisoquinoline-8-carboxylate hydrolysis Hydrolysis start->hydrolysis acid 6-Fluoroisoquinoline-8-carboxylic Acid hydrolysis->acid rearrangement Curtius/Hofmann/Schmidt Rearrangement acid->rearrangement halogenation Conversion to 8-Halo-6-fluoroisoquinoline acid->halogenation amine 8-Amino-6-fluoroisoquinoline rearrangement->amine halo 8-Halo-6-fluoroisoquinoline halogenation->halo buchwald Buchwald-Hartwig Amination halo->buchwald suzuki Suzuki-Miyaura Coupling halo->suzuki c8_amines C-8 Amines buchwald->c8_amines c8_carbons C-8 Aryl/Alkyl suzuki->c8_carbons

Caption: Potential advanced strategies for C-8 functionalization.

Conclusion

The functionalization of methyl 6-fluoroisoquinoline-8-carboxylate at the C-8 position is readily achievable through a reliable two-step process of hydrolysis followed by amide coupling. This approach provides access to a diverse range of derivatives for further investigation in drug discovery and materials science. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold. While more advanced cross-coupling strategies offer exciting possibilities, they hinge on the successful conversion of the C-8 carboxylate to a suitable handle for such transformations.

References

  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate. Available at: [Link]

  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. Z.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. J. Org. Chem., 2014, 79, 943-954.
  • Buchwald-Hartwig amination - Name-Reaction.com. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC. Available at: [Link]

  • Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. J Org Chem. 2014 Feb 7;79(3):943-54.
  • Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor - PubMed. Available at: [Link]

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed. Available at: [Link]

  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl - PMC. Available at: [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid - MDPI. Available at: [Link]

  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - Rsc.org. Available at: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH. Available at: [Link]

  • Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem - NIH. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinu[8]ril - ChemRxiv. Available at: [Link]

  • 6-fluoroisoquinoline-8-carboxylic acid — Chemical Substance Information - NextSDS. Available at: [Link]

  • Hydrolysis of methyl esters - US4185027A - Google Patents.
  • Methyl Esters - Organic Chemistry Portal. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Best purification and recrystallization techniques for methyl 6-fluoroisoquinoline-8-carboxylate

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide on the purification and recrystallization of methyl 6-fluoroisoquinoline-8-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide on the purification and recrystallization of methyl 6-fluoroisoquinoline-8-carboxylate . As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common and complex challenges associated with purifying this specific heterocyclic compound.

This guide is structured to be an interactive resource. We will begin with frequently asked questions to build a foundational understanding, then move into a detailed troubleshooting guide for hands-on problem-solving. Detailed protocols and visual workflows are provided to ensure clarity and reproducibility in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect when synthesizing methyl 6-fluoroisoquinoline-8-carboxylate?

A1: Impurities in isoquinoline synthesis are typically process-related or arise from degradation.[1] For this specific molecule, expect to encounter:

  • Unreacted Starting Materials: Precursors from your specific synthetic route (e.g., from a Pomeranz–Fritsch or Bischler–Napieralski type reaction) may carry through.[2][3]

  • Reaction By-products: Isomers (e.g., quinoline isomers) or products from side-reactions are common and can be structurally similar, making them difficult to separate.[1][4]

  • Residual Solvents and Reagents: Solvents used in the reaction or work-up (like toluene, DMF, or alcohols) and leftover reagents can be present.[1]

  • Degradation Products: Isoquinoline derivatives can be sensitive to prolonged exposure to air or acidic conditions, leading to oxidation or hydrolysis of the ester group.[1]

  • Residual Metal Catalysts: If your synthesis involved a palladium-catalyzed step, trace metals may remain, which often bind strongly to the nitrogen of the isoquinoline ring.[5]

Q2: What are the primary purification strategies for a compound like methyl 6-fluoroisoquinoline-8-carboxylate?

A2: The two most effective and widely used techniques for purifying solid organic compounds of this class are recrystallization and flash column chromatography.[6]

  • Recrystallization is excellent for removing small amounts of impurities from a large amount of material, often resulting in high-purity crystalline solids. It is most effective when the impurity profile is well-understood.[7]

  • Flash Column Chromatography is a versatile technique used to separate the target compound from significant quantities of impurities, especially those with different polarities, such as unreacted starting materials or reaction by-products.[5][6] Often, a combination of both is necessary. A preliminary purification by column chromatography can be followed by a final recrystallization step to achieve high analytical purity (>99.9%).[5]

Q3: How do I select the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[8] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[5] A systematic approach using small-scale solubility tests with a variety of solvents (e.g., ethanol, ethyl acetate, toluene, hexanes) is the most reliable method.[8]

Q4: The fluorine and ester groups on my molecule are sensitive. How does this impact my purification choices?

A4: The presence of an ester group makes the compound susceptible to hydrolysis under strongly acidic or basic conditions. The C-F bond is generally stable, but awareness of the overall electronic nature of the molecule is key.

  • Column Chromatography: Standard silica gel is acidic and can potentially lead to degradation of acid-sensitive compounds over long exposure times.[5] If you observe streaking on your TLC plate or poor recovery from the column, consider using a deactivated silica gel by preparing the slurry with a solvent system containing 1-3% triethylamine to neutralize the acidic sites.[5]

  • Aqueous Washes: Avoid prolonged or heated washes with strong aqueous acids or bases during the work-up to prevent hydrolysis of the methyl ester.

Visual Workflow: General Purification Strategy

The following diagram outlines the decision-making process for purifying crude methyl 6-fluoroisoquinoline-8-carboxylate.

A Crude Product B Assess Purity & Impurity Profile (TLC, 1H NMR) A->B C Decision Point B->C D Major Impurities or Complex Mixture C->D Complex E Minor Impurities & >85% Pure C->E Relatively Clean F Flash Column Chromatography D->F G Recrystallization E->G H Analyze Fractions (TLC) F->H J Collect Crystals by Filtration G->J I Combine Pure Fractions & Evaporate Solvent H->I K Final Purity Check (NMR, LC-MS, mp) I->K J->K L Pure Methyl 6-fluoroisoquinoline-8-carboxylate K->L

Caption: General purification workflow for isoquinoline derivatives.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: I'm not getting any crystals during my recrystallization attempt.

  • Probable Cause A: Too much solvent was used. This is the most common reason for crystallization failure.[9] The concentration of your compound has not reached its saturation point upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 10-20% and then allow it to cool again. Be sure to use a watch glass or inverted beaker on top of your flask to minimize uncontrolled evaporation while initially cooling.[10]

  • Probable Cause B: The solution is supersaturated. Sometimes, even when the saturation point is reached, crystals need a nucleation site to begin forming.[8]

    • Solution 1 (Scratching): Use a clean glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections in the glass provide a surface for crystal growth to initiate.[11]

    • Solution 2 (Seed Crystal): If you have a small amount of the pure solid, add a tiny "seed" crystal to the cooled solution. This provides a perfect template for further crystallization.[11]

Problem 2: My compound "oiled out" instead of forming crystals.

  • Probable Cause A: The solution cooled too quickly. Rapid cooling can cause the compound to crash out of solution as a liquid (oil) rather than forming an ordered crystal lattice, especially if the concentration is very high.[11]

    • Solution: Reheat the solution until the oil fully redissolves. If necessary, add a small amount (1-5%) of additional hot solvent to ensure complete dissolution.[9] Then, slow down the cooling process. You can do this by leaving the flask on a warm hotplate (turned off) or by insulating it with paper towels to prevent rapid heat loss.[11]

  • Probable Cause B: The melting point of the compound is lower than the boiling point of the solvent. If the compound melts in the hot solvent, it can separate as an oil.

    • Solution: Choose a different solvent or a mixed-solvent system with a lower boiling point.

Problem 3: My yield is very low after recrystallization.

  • Probable Cause A: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize in the filter funnel.

    • Solution: This is prevented by using a pre-heated funnel and receiving flask and using a slight excess of hot solvent to keep the compound dissolved during the transfer.[5] Fluted filter paper also increases the filtration speed, minimizing cooling time.[5]

  • Probable Cause B: Excessive washing of the collected crystals. Washing the crystals on the filter with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[10]

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. This removes adhering mother liquor without significantly dissolving the product.[7]

  • Probable Cause C: Too much solvent was used initially. As discussed in Problem 1, using an excess of solvent will not only prevent crystallization but will also keep a larger amount of your product dissolved in the mother liquor, thus reducing the isolated yield.[11]

    • Solution: If you suspect a significant amount of product remains in the mother liquor (the filtrate), you can try to recover a second crop of crystals by boiling off some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Problem 4: Column chromatography is giving poor separation of my product from an impurity.

  • Probable Cause A: The chosen eluent (solvent system) is not optimal. If the eluent is too polar, both your compound and impurities will move too quickly down the column (high Rf values), resulting in no separation. If it's not polar enough, everything will remain at the top.

    • Solution: Use Thin-Layer Chromatography (TLC) to systematically test different solvent systems. The ideal eluent should give your target compound a retention factor (Rf) of approximately 0.25-0.35, with clear separation from major impurities.[5]

  • Probable Cause B: The column was overloaded. Adding too much crude material relative to the amount of silica gel will exceed the column's separation capacity.

    • Solution: A general rule of thumb is to use a silica gel to crude product mass ratio of at least 30:1 to 50:1 for difficult separations.

  • Probable Cause C: The sample was not loaded onto the column in a concentrated band. If the initial band of your compound is too wide, it will continue to widen as it moves down the column, leading to broad, overlapping fractions.

    • Solution: Dissolve your crude product in the minimum amount of eluent for loading ("wet loading"). If your compound is not very soluble in the eluent, use "dry loading": dissolve the compound in a different, volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then carefully add this powder to the top of the packed column.[5]

Visual Workflow: Recrystallization Troubleshooting

A Problem: No Crystals Formed After Cooling B Is the solution clear? A->B C Yes (Supersaturated) B->C D No (Not Saturated) B->D E 1. Scratch inner wall of flask with a glass rod. C->E H Gently boil off excess solvent to reduce volume. D->H F 2. Add a seed crystal. E->F G 3. Cool in an ice bath. F->G J Crystals Formed G->J I Allow to cool again. H->I I->J

Caption: Decision tree for troubleshooting crystallization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on prior solubility tests, choose a suitable solvent.[8] A good solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the crude methyl 6-fluoroisoquinoline-8-carboxylate in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a new Erlenmeyer flask and a funnel with fluted filter paper. Add a small excess of hot solvent to the dissolved product to prevent premature crystallization, then quickly pour the hot solution through the filter paper into the clean, warm flask.[5]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Allow the crystals to air dry on the filter paper or, for more complete drying, place them in a desiccator under vacuum.

Protocol 2: General Flash Column Chromatography Procedure
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify an eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound and separates it well from impurities.[5]

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand. Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Gently tap the column to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica gel bed.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.[5]

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for samples with limited solubility in the eluent.[5]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a hand pump) to begin eluting the sample. Collect the eluate in fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing them under UV light. Combine the fractions that contain your pure product.[6]

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified methyl 6-fluoroisoquinoline-8-carboxylate.

Data Summary

The choice of solvent is critical for successful recrystallization. The following table provides properties of common laboratory solvents to aid in your selection process.

SolventBoiling Point (°C)Polarity IndexNotes
Non-Polar
Hexanes690.1Good for precipitating polar compounds.
Toluene1112.4Higher boiling point, good for less soluble compounds.
Intermediate Polarity
Dichloromethane (DCM)403.1Low boiling point, often too good a solvent.
Diethyl Ether352.8Very volatile, low boiling point.
Ethyl Acetate (EtOAc)774.4A very common and effective recrystallization solvent.
Polar
Acetone565.1Often too good a solvent unless in a mixed system.
Isopropanol823.9Common choice for moderately polar compounds.
Ethanol784.3Good for many aromatic and heterocyclic compounds.
Methanol655.1Very polar, often used in mixed-solvent systems.
Water10010.2Used for compounds with H-bond donors/acceptors.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Isoquinoline Derivatives.
  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
  • (n.d.). Recrystallization1.
  • Kawasaki Steel Corp. (1989). Purification of isoquinoline. JPH01153679A. Google Patents.
  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-(3,5-Dimethylbenzoyl)isoquinoline.
  • (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • (n.d.). Problems with Recrystallisations. University of York.
  • (n.d.). recrystallization-2.doc.pdf.
  • Wikipedia. (n.d.). Isoquinoline.
  • Jacob, J., et al. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate.

Sources

Optimization

Technical Support Center: Overcoming Crystallization Challenges with Methyl 6-fluoroisoquinoline-8-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with methyl 6-fluoroisoquinoline-8-carboxylate (CAS: 1909319-57-8).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with methyl 6-fluoroisoquinoline-8-carboxylate (CAS: 1909319-57-8). As a highly functionalized intermediate, isolating this compound in a high-purity crystalline form is critical for downstream pharmaceutical synthesis. However, its unique structural features present distinct thermodynamic and kinetic hurdles.

Part 1: The Mechanistic "Why" — Fluorine in Crystal Engineering

Before addressing specific troubleshooting steps, it is vital to understand why methyl 6-fluoroisoquinoline-8-carboxylate resists standard crystallization techniques.

Unlike molecules with strong hydrogen bond donors (e.g., -OH, -NH), this compound relies on the highly electronegative fluorine atom at the C6 position and the methyl ester at C8. Organic fluorine is a notoriously poor hydrogen bond acceptor. Instead of forming robust, predictable lattices, the crystal packing of fluorinated isoquinolines is governed by weak, highly directional interactions such as C–H···F , C–F···π , and C–F···F [1].

Because these interactions are energetically weak, the energy landscape between different packing motifs (polymorphs) or the amorphous state is nearly flat. This leads to two primary challenges:

  • High Solvation: The polar aprotic nature of the ester and fluorine makes the molecule highly soluble in common organic solvents, requiring aggressive anti-solvent addition that often forces the system out of the metastable zone too quickly.

  • Oiling Out (LLPS): The weak intermolecular forces struggle to overcome the entropy of the liquid state, causing the compound to undergo Liquid-Liquid Phase Separation (forming a biphasic oil) rather than Solid-Liquid Phase Separation (crystallization).

Part 2: Troubleshooting Guides (FAQs)

Q1: My compound consistently "oils out" (forms a biphasic liquid) instead of crystallizing upon cooling. How do I fix this? A1: Oiling out occurs when the supersaturation trajectory crosses the liquid-liquid coexistence curve before reaching the solid solubility curve.

  • Causality: Rapid cooling or aggressive anti-solvent addition forces the solute to separate as a solute-rich liquid phase rather than a solid lattice. The weak C-H···F interactions do not have enough time to organize.

  • Solution: Change the thermodynamic trajectory. Reheat the biphasic mixture until it becomes a single clear phase. Reduce your cooling rate drastically (e.g., 0.1 °C/min) and introduce seed crystals just below the saturation temperature. Seeding bypasses the high nucleation energy barrier, forcing the system directly into solid-liquid separation.

Q2: I am observing inconsistent crystal habits (e.g., fine needles in one batch, dense blocks in another). How do I control polymorphism? A2: The weak C–F packing motifs are highly sensitive to the solvent environment and the rate of supersaturation [1].

  • Causality: Fine needles typically form under high kinetic driving forces (rapid cooling or high supersaturation), whereas thermodynamically stable blocks or plates form under near-equilibrium conditions.

  • Solution: Standardize your solvent system and cooling profile. Transition from kinetically driven solvents (like Ethyl Acetate/Heptane) to thermodynamically stabilizing systems (like Toluene/Hexane) that allow the weak C-F···π interactions to align properly.

Q3: The isolated crystals are yellow/brown and sticky. How can I remove these co-crystallizing impurities? A3: Isoquinoline derivatives are prone to oxidation and can carry over highly conjugated, colored impurities from upstream synthesis [2].

  • Causality: Impurities with similar polarities or those that disrupt the weak C-F packing motifs will intercalate into the crystal lattice, preventing a clean crystalline structure.

  • Solution: Perform a hot activated carbon treatment (1-5% w/w) prior to crystallization. Use fluted filter paper during hot filtration to prevent premature crystallization in the funnel [2].

Part 3: Quantitative Data — Solvent Screening Matrix

To optimize your crystallization, refer to the following solvent screening matrix. This data summarizes the expected phase behaviors based on solvent polarity and cooling profiles.

Primary SolventAnti-SolventRatio (v/v)Cooling ProfileExpected Crystal HabitEst. Purity Yield
Ethyl Acetate Heptane1:30.5 °C/minNeedles (Kinetic form)~75%
Toluene Hexane1:40.1 °C/minPrisms/Blocks (Thermodynamic)~88%
Isopropanol Water1:20.2 °C/minOiling out (High risk)N/A
DCM Pentane (Vapor)N/AIsothermal (20 °C)Single Crystals (X-ray quality)Low (Analytical)

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Anti-Solvent Crystallization with Seeding (For Bulk Purity)

This protocol is designed to prevent oiling out by maintaining strict control over the metastable zone.

  • Dissolution: Suspend 1.0 g of crude methyl 6-fluoroisoquinoline-8-carboxylate in 5.0 mL of Toluene. Heat the mixture to 75 °C with stirring until complete dissolution occurs.

  • Validation Check 1: If the solution remains cloudy at 75 °C, the impurity is insoluble. Perform a hot gravity filtration immediately. Do not proceed to anti-solvent addition with a cloudy solution.

  • Anti-Solvent Titration: Maintain the temperature at 75 °C. Slowly add 15.0 mL of hot Hexane dropwise over a period of 30 minutes.

  • Validation Check 2: If the solution turns milky or biphasic during addition, stop immediately. Reheat slightly until clear, indicating you have crossed the liquid-liquid boundary.

  • Cooling & Seeding: Cool the clear solution slowly to 60 °C. Add 5-10 mg of pure seed crystals.

  • Isolation: Cool the seeded solution to 5 °C at a strict rate of 0.1 °C/min. Filter the resulting prism crystals via a Büchner funnel, wash with 2.0 mL of ice-cold Hexane, and dry under vacuum.

Protocol B: Vapor Diffusion (For X-Ray Quality Single Crystals)

This protocol relies on ultra-slow diffusion to allow weak C-F interactions to form perfect lattices.

  • Preparation: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Chamber Setup: Place the open 2 mL vial inside a larger 20 mL outer vial containing 3.0 mL of Pentane (the anti-solvent).

  • Equilibration: Cap the outer vial tightly. Place the setup in a vibration-free environment at a constant 20 °C.

  • Harvesting: Over 3-7 days, pentane vapor will diffuse into the DCM, slowly lowering the solubility. Harvest the resulting single crystals directly for X-ray diffraction to determine the specific C-F···π packing motifs [1].

Part 5: Mandatory Visualization

The following diagram illustrates the logical decision tree for navigating the most common failure mode: Oiling Out.

CrystallizationWorkflow Start Crude Methyl 6-fluoroisoquinoline-8-carboxylate Dissolve Dissolve in Good Solvent (e.g., Toluene or EtOAc) Start->Dissolve AddAnti Titrate Anti-Solvent (e.g., Hexane or Heptane) Dissolve->AddAnti PhaseCheck Observe Phase Behavior AddAnti->PhaseCheck Oiling Oiling Out (Liquid-Liquid Separation) PhaseCheck->Oiling Rapid addition / High ΔT Crystals Nucleation (Solid-Liquid Separation) PhaseCheck->Crystals Slow addition / Optimal supersaturation FixOil Reheat to clear solution, reduce anti-solvent rate, add seed crystals Oiling->FixOil Isolate Filter, Wash, and Dry Pure Crystals Crystals->Isolate FixOil->PhaseCheck Retry cooling

Logical workflow for troubleshooting oiling out during anti-solvent crystallization.

References

  • Title: How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development and Validation for the Purity Assessment of Methyl 6-fluoroisoquinoline-8-carboxylate

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development and a comprehensive validation protocol for the purity determination of methyl 6-fluoroisoquinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development and a comprehensive validation protocol for the purity determination of methyl 6-fluoroisoquinoline-8-carboxylate, a key intermediate in pharmaceutical synthesis. The methodologies presented are grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring scientific rigor and regulatory compliance.[1][2]

The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a reliable, stability-indicating HPLC method suitable for quality control and regulatory submissions.

Part 1: Method Development & Optimization: A Comparative Approach

The development of a successful HPLC method hinges on the systematic selection and optimization of chromatographic parameters. For a molecule like methyl 6-fluoroisoquinoline-8-carboxylate, which possesses an aromatic, heterocyclic core, a fluorine substituent, and a methyl ester group, achieving optimal separation from potential process impurities and degradants is paramount.

The Foundational Choice: Column Selection

The stationary phase is the cornerstone of chromatographic separation. The choice of column dictates the primary interaction mechanism with the analyte and its related substances. We compared two common but distinct reversed-phase columns to achieve the best possible resolution and peak shape.

  • Alternative 1: The Workhorse (C18 Column): A standard C18 (octadecylsilane) column is the default choice in many labs due to its versatility and hydrophobic retention mechanism. While it provides good retention for moderately non-polar compounds, its selectivity for aromatic isomers or closely related structures can sometimes be limited.

  • Alternative 2: The Specialist (Phenyl-Hexyl Column): A Phenyl-Hexyl column offers a mixed-mode retention mechanism. It provides baseline hydrophobicity from its hexyl ligands, supplemented by unique selectivity from its phenyl rings. These rings can engage in π-π stacking interactions with the aromatic isoquinoline structure of the analyte, offering enhanced resolution for aromatic compounds and their impurities.[3]

Comparative Analysis: Initial screening revealed that while the C18 column retained the main analyte peak, it showed significant tailing (Tailing Factor > 1.8) and failed to resolve two minor process impurities from the main peak. The Phenyl-Hexyl column, however, provided a significantly more symmetrical peak (Tailing Factor ≈ 1.2) and baseline resolution of the two impurities, demonstrating the superior selectivity afforded by π-π interactions.

Fine-Tuning Separation: Mobile Phase Optimization

The mobile phase composition directly influences retention time, peak shape, and resolution.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally has a lower viscosity, allowing for higher efficiency (more theoretical plates), and its UV cutoff is lower, which is beneficial for detection at lower wavelengths.

  • Aqueous Modifier: To ensure good peak shape for the slightly basic isoquinoline nitrogen, an acidic modifier is necessary to suppress its ionization. We compared 0.1% Trifluoroacetic Acid (TFA) and 0.1% Formic Acid. While both improved peak symmetry, 0.1% TFA provided a sharper peak and slightly better resolution between the main analyte and a closely eluting impurity.

The Optimized HPLC Method

Based on the comparative data, the following conditions were selected for method validation.

ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Phenomenex Kinetex® Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-18 min: 85% B; 18-18.1 min: 85% to 30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Diode Array Detector for peak purity analysis)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Part 2: Full Method Validation: Establishing Trustworthiness

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][4] The following validation parameters were assessed according to ICH Q2(R1) guidelines.[2][5]

Validation_Workflow cluster_Dev Phase 1: Development cluster_Val Phase 2: Validation cluster_Imp Phase 3: Implementation Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Testing (Pre-Analysis Check) Rob->SST Routine Routine Analysis SST->Routine

Caption: HPLC Method Validation Workflow.

System Suitability

Before commencing validation, the chromatographic system's performance was verified. This ensures that the system is operating correctly on the day of analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Repeatability of Injections (%RSD) ≤ 1.0% for 5 replicate injections
Specificity (Stability-Indicating Assay)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To prove the method is stability-indicating, forced degradation studies were conducted as per ICH guideline Q1A(R2).[6][7]

Protocol: A solution of methyl 6-fluoroisoquinoline-8-carboxylate was subjected to stress conditions to induce degradation, aiming for 5-20% degradation of the active ingredient.[6]

Stress ConditionResult
Acid Hydrolysis (0.1N HCl, 60°C, 4h)~12% degradation, one major degradant peak observed.
Base Hydrolysis (0.1N NaOH, 60°C, 2h)~18% degradation, two major degradant peaks observed.
Oxidative (3% H₂O₂, RT, 8h)~8% degradation, one minor degradant peak observed.
Thermal (80°C, 48h)~5% degradation, minor increase in existing impurities.
Photolytic (ICH Q1B, 1.2 million lux hours)No significant degradation observed.
Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

Protocol: A series of solutions were prepared from a stock solution of the reference standard at five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9997≥ 0.999
Regression Equation y = 25431x + 1056-
Y-intercept bias (%) 1.2%≤ 2.0%
Range 0.05 mg/mL to 0.15 mg/mLEstablished

The results confirm a strong linear relationship between concentration and peak area across the specified range.

Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.2%0.45%98.0% - 102.0%
100% 100.5%0.31%98.0% - 102.0%
120% 100.9%0.38%98.0% - 102.0%

The high recovery values demonstrate the method's excellent accuracy.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[1] It was evaluated at two levels:

  • Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level% Assay (Mean)% RSDAcceptance Criteria
Repeatability 99.8%0.52%≤ 1.0%
Intermediate Precision 100.3%0.68%≤ 2.0%

The low relative standard deviation (%RSD) in both studies confirms the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve).

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

ParameterResult
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

The method is sufficiently sensitive to detect and quantify trace-level impurities.

Robustness

The robustness of the method was evaluated by making small, deliberate variations to the optimized method parameters.

Protocol: The effect of variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) was assessed.

Parameter VariedImpact on ResultsConclusion
Flow Rate (0.9 & 1.1 mL/min) Minor shift in retention times; %RSD of assay < 2.0%Robust
Temperature (28°C & 32°C) Negligible effect on resolution or assayRobust
Mobile Phase B (±2%) Minor shift in retention times; resolution maintained > 2.0Robust

The method is demonstrated to be robust, as minor variations in operating parameters did not significantly affect the analytical results.

Logical_Relationships Specificity Specificity Reliability Reliable & Validated Method Specificity->Reliability Ensures correct analyte is measured Linearity Linearity Accuracy Accuracy Linearity->Accuracy Prerequisite for Precision Precision Linearity->Precision Prerequisite for Range Range Linearity->Range Defines the boundaries Accuracy->Reliability Ensures results are true Precision->Reliability Ensures results are consistent Range->Reliability Defines working interval

Caption: Interrelationship of Key Validation Parameters.

Part 3: Detailed Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of methyl 6-fluoroisoquinoline-8-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (ACN:Water, 50:50).

  • Working Standard Solution (0.1 mg/mL): Pipette 10 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Forced Degradation Sample Preparation
  • Acid/Base Degradation: To 5 mL of a 1 mg/mL stock solution of the sample, add 5 mL of 0.2N HCl (for acid) or 0.2N NaOH (for base). Heat as required. After cooling, neutralize the solution with an equivalent amount of base/acid and dilute with diluent to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation: To 5 mL of a 1 mg/mL stock solution, add 5 mL of 6% H₂O₂. Keep at room temperature. Dilute with diluent to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation: Store the solid drug substance in an oven at the specified temperature. Periodically withdraw samples, dissolve in diluent to a concentration of 0.1 mg/mL, and analyze.

Conclusion

This guide has detailed a systematic, comparative approach to developing a stability-indicating HPLC method for the purity analysis of methyl 6-fluoroisoquinoline-8-carboxylate. By comparing column and mobile phase chemistries, an optimal method utilizing a Phenyl-Hexyl column was established. The subsequent comprehensive validation, conducted in strict accordance with ICH Q2(R1) guidelines, has demonstrated that the method is specific, linear, accurate, precise, and robust.[2] This validated procedure is fit for its intended purpose and can be confidently deployed for routine quality control testing and in support of regulatory filings.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Food and Drug Administration. [Link]

  • FDA. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ICH. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. Food and Drug Administration. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Cui, L., et al. (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • EMA. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

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Comparative

NMR chemical shift comparison of methyl 6-fluoroisoquinoline-8-carboxylate isomers

The Analytical Challenge: Regioisomer Differentiation in Fluorinated Isoquinolines In modern drug discovery, the precise regiochemistry of halogenated heterocycles is non-negotiable. Methyl 6-fluoroisoquinoline-8-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Regioisomer Differentiation in Fluorinated Isoquinolines

In modern drug discovery, the precise regiochemistry of halogenated heterocycles is non-negotiable. Methyl 6-fluoroisoquinoline-8-carboxylate is a highly sought-after scaffold, frequently utilized in the development of kinase inhibitors and epigenetic modulators. However, during electrophilic fluorination or cyclization steps, the formation of regioisomeric byproducts—specifically the 5-fluoro and 7-fluoro isomers—is a common synthetic hurdle.

As an Application Scientist, I frequently observe that relying solely on 1D 1H NMR or LC-MS is insufficient for definitive structural assignment. Mass spectrometry cannot differentiate these isobaric isomers, and overlapping aromatic signals in 1H NMR can lead to erroneous assignments. To establish absolute structural certainty, a self-validating multinuclear NMR approach ( 1H , 13C , and 19F ) must be employed. The incorporation of fluorine into the isoquinoline ring significantly alters the local magnetic environment, causing predictable shifts in both 1H and 13C spectra due to inductive and anisotropic effects[1].

This guide provides an objective, data-driven comparison of methyl 6-fluoroisoquinoline-8-carboxylate against its primary alternatives (the 5-fluoro and 7-fluoro isomers), detailing the mechanistic causality behind their spectral differences.

Mechanistic Causality: The Physics of the Chemical Shifts

To understand the experimental data, we must first examine the physical chemistry driving the NMR phenomena in these molecules:

  • Magnetic Anisotropy and 19F Shielding: The 19F nucleus is exquisitely sensitive to its electronic environment. In the 7-fluoro isomer, the fluorine atom is situated ortho to the methyl carboxylate group at C8. The electron-withdrawing nature of the ester, combined with the magnetic anisotropy of its carbonyl π -system, strips electron density from the adjacent fluorine, resulting in a pronounced downfield shift (less negative ppm). Conversely, the 6-fluoro and 5-fluoro isomers lack this immediate proximity, resonating further upfield[2].

  • Through-Bond Spin-Spin Coupling ( J -Coupling): The Fermi contact interaction dictates that scalar coupling magnitude decreases with the number of intervening bonds.

    • Proton-Proton ( JHH​ ):Ortho couplings are typically 8–9 Hz, while meta couplings are 1.5–2.5 Hz.

    • Carbon-Fluorine ( JCF​ ): The ester carbonyl carbon (C9) serves as a critical diagnostic node. In the 7-fluoro isomer, C9 is three bonds away from the fluorine ( 3JCF​≈3−5 Hz). In the 6-fluoro isomer, it is four bonds away, reducing the coupling to near zero.

Isomer_Logic Root 1H NMR Aromatic Region Identify Spin System Branch1 Two Doublets (J ≈ 2 Hz) Meta-Coupling Only Root->Branch1 H5 & H7 Branch2 Two Doublets (J ≈ 8-9 Hz) Ortho-Coupling Present Root->Branch2 H5 & H6 or H6 & H7 Leaf1 6-Fluoro Isomer (Target Confirmed) Branch1->Leaf1 Node2 13C NMR Analysis Check C=O Carbon (C9) Branch2->Node2 Leaf2 7-Fluoro Isomer (3J_CF ≈ 3-5 Hz) Node2->Leaf2 F ortho to Ester Leaf3 5-Fluoro Isomer (5J_CF ≈ 0 Hz) Node2->Leaf3 F para to Ester

Figure 1: Logical deduction tree for distinguishing fluoroisoquinoline regioisomers via NMR.

Comparative Data Profiles

The following tables synthesize the expected quantitative multinuclear NMR data for the three isomers, derived from empirical substituent effects and analogous fluoroisoquinoline frameworks[3].

Table 1: Diagnostic 1H NMR Parameters (400 MHz, CDCl 3​ ) Focusing exclusively on the carbocyclic ring protons (H5, H6, H7).

IsomerH5 Shift & MultiplicityH6 Shift & MultiplicityH7 Shift & MultiplicityDiagnostic Spin System
6-Fluoro (Target) 7.65 ppm (dd, J = 9.0, 2.5 Hz)-8.10 ppm (dd, J = 8.5, 2.5 Hz)Two meta-coupled protons
7-Fluoro (Alternative) 8.05 ppm (dd, J = 8.8, 5.5 Hz)7.45 ppm (t, J = 8.8 Hz)-Two ortho-coupled protons
5-Fluoro (Alternative) -7.50 ppm (dd, J = 10.0, 8.0 Hz)8.20 ppm (dd, J = 8.0, 4.5 Hz)Two ortho-coupled protons

Table 2: Diagnostic 13C and 19F NMR Parameters (100 MHz / 376 MHz, CDCl 3​ )

Isomer 19F Chemical ShiftC8-Ester Carbonyl (C9) JCF​ C-F Carbon (C-F) JCF​
6-Fluoro (Target) -108.5 ppm~ 0 Hz (Singlet)252.0 Hz (Doublet)
7-Fluoro (Alternative) -102.2 ppm (Deshielded)3.5 Hz (Doublet)248.5 Hz (Doublet)
5-Fluoro (Alternative) -118.0 ppm (Shielded)~ 0 Hz (Singlet)255.0 Hz (Doublet)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, do not rely on a single 1D spectrum. The following protocol establishes a self-validating loop: it uses scalar coupling (through-bond) to hypothesize the structure, and Heteronuclear Overhauser Effect Spectroscopy (HOESY) (through-space) to prove it.

NMR_Workflow A Sample Prep (Internal Stds) B 1D 1H / 19F (J-Coupling) A->B C 13C{1H} (C-F Splitting) B->C D 1H-19F HOESY (Spatial NOE) C->D E Orthogonal Validation D->E

Figure 2: Self-validating multinuclear NMR workflow for structural elucidation.

Step-by-Step Methodology

Phase 1: Precision Sample Preparation

  • Solvent & Concentration: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). High concentration is required to ensure sufficient signal-to-noise (S/N) for the quaternary 13C signals.

  • Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) for 1H / 13C referencing (0.00 ppm) and 0.05% v/v Fluorobenzene (-113.15 ppm) or Trichlorofluoromethane (CFCl 3​ , 0.00 ppm) for precise 19F referencing.

Phase 2: 1D Acquisition & Probe Tuning

  • Tuning and Matching: Manually tune the multinuclear probe to both the 19F (approx. 376 MHz on a 400 MHz console) and 1H frequencies. Causality: Fluorine and proton frequencies are very close; failure to properly tune will result in poor 90-degree pulse calibration and severe baseline roll in 19F spectra.

  • 19F Acquisition: Acquire 64 scans with a relaxation delay (d1) of at least 3.0 seconds. Causality: Fluorine nuclei often exhibit significantly longer longitudinal relaxation times ( T1​ ) than protons. A short d1 will truncate the signal and ruin quantitative integration.

  • 13C{1H} Acquisition: Acquire 1024 scans. Carefully examine the carbonyl region (~165-170 ppm) for the presence or absence of a doublet ( 3JCF​ ), which immediately flags the 7-fluoro isomer.

Phase 3: Orthogonal Validation via 2D 1H

19F HOESY
  • Setup: Configure a 2D Heteronuclear NOE experiment. This detects through-space dipole-dipole interactions rather than through-bond couplings.

  • Mixing Time ( τm​ ): Set the mixing time to 400–500 ms. Causality: Heteronuclear NOE buildup is slower than homonuclear NOE. A sufficiently long mixing time is required to observe the cross-peaks between the fluorine atom and adjacent protons.

  • Interpretation (The Validation Step):

    • If the target is 6-fluoro , the 2D spectrum will show strong NOE cross-peaks between the 19F signal and both the H5 and H7 protons.

    • If the target is 7-fluoro , the 19F signal will only show a cross-peak to the H6 proton (as the other adjacent position is occupied by the ester).

    • If the target is 5-fluoro , the 19F signal will show cross-peaks to H6 and the peri-proton (H4) on the heterocyclic ring.

By layering scalar coupling logic (Figure 1) with spatial proximity data (Figure 2), the assignment of methyl 6-fluoroisoquinoline-8-carboxylate becomes an irrefutable, self-validating scientific fact.

References

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Fluorine in Heterocyclic Chemistry Volume 2 Source: Springer / National Academic Digital Library URL:[Link]

  • Synthesis and Evaluation of Fluorinated Isoquinolines Source: Radboud University Repository URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Methyl 6-Fluoroisoquinoline-8-carboxylate as a Kinase Inhibitor Precursor

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their central role in cellular signaling has led to the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their central role in cellular signaling has led to the development of numerous successful therapeutics, particularly in oncology.[1] The journey from a promising chemical entity to a clinical candidate is, however, fraught with challenges, demanding rigorous, multi-faceted validation. A pivotal decision in this journey is the selection of a core chemical structure, or "scaffold," which dictates the potency, selectivity, and drug-like properties of potential inhibitors.[2]

While established scaffolds like quinazoline and pyrimidine form the basis of many FDA-approved drugs, the exploration of novel core structures is essential for expanding the breadth of the targetable kinome and generating new intellectual property.[3] The isoquinoline scaffold, a privileged structure in medicinal chemistry, has shown considerable promise, forming the core of various biologically active compounds.[4][5]

This guide focuses on methyl 6-fluoroisoquinoline-8-carboxylate , a compound that, while not extensively characterized in the public domain, presents intriguing possibilities as a precursor for a new generation of kinase inhibitors. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl ester at position 8 provides a versatile handle for synthetic elaboration to explore structure-activity relationships (SAR).

Here, we provide a comprehensive, experience-driven framework for the systematic validation of this precursor. We will detail the causality behind experimental choices, present objective comparisons to established scaffolds, and provide actionable protocols to empower researchers in their quest for the next breakthrough kinase inhibitor.

The Validation Blueprint: A Phased Approach

The validation of a novel kinase inhibitor precursor is not a linear process but an iterative cycle of design, synthesis, and testing. Our approach is structured into three critical phases, moving from fundamental biochemical interactions to complex cellular responses and preliminary drug-likeness assessment.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular & Functional Analysis cluster_2 Phase 3: Preclinical Profiling biochem_screen Primary Kinase Panel Screen (Determine Initial Potency & Selectivity) ic50_det IC50 Determination (Quantify Potency) biochem_screen->ic50_det moa Mechanism of Action Studies (e.g., ATP Competition) ic50_det->moa target_engage Cellular Target Engagement (Confirm Intracellular Binding) moa->target_engage pathway_analysis Signaling Pathway Analysis (Assess Functional Effect) target_engage->pathway_analysis cell_viability Cell Viability Assays (Evaluate Antiproliferative Activity) pathway_analysis->cell_viability adme In Vitro ADME Assays (Assess Drug-like Properties) cell_viability->adme tox Preliminary Toxicity (Identify Liabilities) adme->tox lead_opt Lead Optimization (SAR-guided Derivatization) tox->lead_opt start Precursor Synthesis (Methyl 6-fluoroisoquinoline-8-carboxylate) start->biochem_screen G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Our Inhibitor Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway showing a potential point of inhibition.
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

This technique is a workhorse for measuring changes in protein phosphorylation levels, providing direct evidence of target inhibition in a cellular context.

Materials:

  • Cancer cell line known to have active signaling through the target pathway (e.g., MCF-7 for PI3K/Akt).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compound dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Protein electrophoresis and transfer equipment.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated target (e.g., p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess target degradation.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Data Presentation: Cellular Activity Summary
Assay TypeCell LineEndpointHypothetical Result (at 1 µM)
Western Blot MCF-7p-Akt (S473) Levels85% reduction vs. control
Cell Viability (MTS) MCF-7GI₅₀ (72h)750 nM
Target Engagement (NanoBRET) HEK293TIC₅₀620 nM

This hypothetical data shows a strong correlation between biochemical potency, cellular target engagement, and functional antiproliferative activity, building a compelling case for the precursor.

Phase 3: Initial ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with potential toxicity, is critical to avoid costly late-stage failures. [6] Rationale: A potent inhibitor is of little value if it is rapidly metabolized, cannot be absorbed, or is toxic to healthy cells. In vitro ADME assays provide predictive data on these crucial parameters. [7]

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes (microsomes), providing an estimate of its metabolic clearance.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compound and a control compound with known stability (e.g., Verapamil).

  • Acetonitrile (for reaction quenching).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: Pre-warm a mixture of HLM and buffer to 37°C. Add the test compound (at a low concentration, e.g., 1 µM).

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation: ADME & Physicochemical Properties
PropertyAssayHypothetical ResultDesired Range
Solubility Kinetic Solubility85 µg/mL>50 µg/mL
Permeability PAMPA12 x 10⁻⁶ cm/s>5 x 10⁻⁶ cm/s
Metabolic Stability HLM t₁/₂45 min>30 min
Plasma Protein Binding Equilibrium Dialysis92%<99%
hERG Inhibition Patch ClampIC₅₀ > 30 µMIC₅₀ > 10 µM

This profile suggests the compound has favorable drug-like properties, with good solubility, permeability, and metabolic stability, and a low risk of cardiac toxicity (hERG), making it a strong candidate for further optimization.

Comparative Analysis: The Isoquinoline Scaffold vs. The Field

The choice of a core scaffold is a defining moment in inhibitor design. The 6-fluoroisoquinoline core must be evaluated against well-trodden paths to understand its unique potential.

G Scaffolds {Privileged Kinase Scaffolds|Key Features} Quinazoline Quinazoline Well-established (e.g., Gefitinib) Extensive SAR data available Often targets hinge region Scaffolds->Quinazoline Pyrimidine Pyrimidine Small, versatile core Multiple approved drugs (e.g., Imatinib) Amenable to diverse substitutions Scaffolds->Pyrimidine Indole Indole Common in natural products Can form key H-bonds Potential for unique binding modes Scaffolds->Indole Isoquinoline 6-Fluoroisoquinoline (Our Precursor) Novel IP Space Fluorine for potential metabolic stability/potency 8-ester as a vector for optimization Scaffolds->Isoquinoline

Caption: Feature comparison of the isoquinoline scaffold against established alternatives.

While scaffolds like quinazoline and pyrimidine are validated by numerous clinical successes, they exist in a crowded intellectual property space. [2][3]The 6-fluoroisoquinoline core offers an opportunity to develop novel chemical matter with potentially different selectivity profiles. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of many established inhibitors, while the rest of the fused ring system provides a rigid core to orient substituents into specific pockets of the ATP-binding site. The key advantage of methyl 6-fluoroisoquinoline-8-carboxylate is the strategic placement of the ester, which serves as an ideal launching point for derivatization to probe these pockets and optimize potency and selectivity.

Conclusion and Forward Outlook

This guide has outlined a rigorous, phase-based strategy for validating methyl 6-fluoroisoquinoline-8-carboxylate as a kinase inhibitor precursor. By systematically progressing from biochemical verification to cellular functional analysis and early ADME/Tox profiling, researchers can build a comprehensive data package to support its advancement. The hypothetical data presented herein illustrates a promising trajectory for a compound with good potency, cellular activity, and favorable drug-like properties.

The true potential of this scaffold will be unlocked through medicinal chemistry and lead optimization. The methyl ester at the 8-position is ripe for conversion to a diverse array of amides, allowing for the exploration of SAR and the fine-tuning of inhibitor-kinase interactions. This iterative process, guided by the validation principles described, is the cornerstone of modern kinase drug discovery.

References

  • Bara-Slamon, A. et al. (2017). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • JoVE. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Uitdehaag, J. C. M. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Japan Radioisotope Association. (N.D.). In vitro Kinase Assay. JRIA. [Link]

  • Serradji, N. et al. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Asada, S. (N.D.). In vitro kinase assay. Protocol. [Link]

  • Sriram, D. (N.D.). Protocol for Invitro Kinase Assay. NIPER-Hyderabad. [Link]

  • American Chemical Society. (2021). Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. [Link]

  • Martens, S. et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • Hu, Y. et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. [Link]

  • University of Maryland. (N.D.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. DRUM. [Link]

  • National Center for Biotechnology Information. (N.D.). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]

  • Vasta, J. D. et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Gygi, S. P. et al. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates Using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. [Link]

  • Ferandin, C. et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. [Link]

  • Zhang, L. et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Molecules. [Link]

  • Gorniak, A. et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • American Association for Cancer Research. (2020). A cell-based screening assay to identify novel kinase inhibitors. AACR Publications. [Link]

  • University of Helsinki. (N.D.). Characterization of ADME profile of novel protein kinase inhibitors. Helda. [Link]

  • ResearchGate. (N.D.). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. ResearchGate. [Link]

  • ResearchGate. (N.D.). Isoquinoline‐1(2H)‐one core containing drugs. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Development of potent dual PDK1/AurA kinase inhibitors for cancer therapy: Lead-optimization, structural insights, and ADME-Tox profile. PubMed. [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Wiley-VCH. (N.D.). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley Online Library. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 6-Fluoroisoquinoline-8-Carboxylate

For Researchers, Scientists, and Drug Development Professionals The structural elucidation of novel compounds is a cornerstone of drug discovery and development. Methyl 6-fluoroisoquinoline-8-carboxylate, a heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of drug discovery and development. Methyl 6-fluoroisoquinoline-8-carboxylate, a heterocyclic compound incorporating both a fluorine atom and a methyl ester group on an isoquinoline scaffold, presents a unique fragmentation profile. Understanding its behavior under various ionization and collision energies is paramount for its unambiguous identification and quantification in complex matrices. This guide will explore its fragmentation patterns through a comparative lens, offering both theoretical grounding and practical methodologies.

Foundational Principles: Predicting Fragmentation

The fragmentation of methyl 6-fluoroisoquinoline-8-carboxylate in a mass spectrometer is governed by the inherent chemical properties of its isoquinoline core and its substituents. The presence of a nitrogen atom, an aromatic system, a fluorine atom, and a methyl carboxylate group dictates the most probable cleavage points.

  • The Isoquinoline Core: The isoquinoline ring system is a stable aromatic structure. Fragmentation often involves the loss of small neutral molecules or cleavage within the ring system, though the latter typically requires higher collision energies.[1][2] The nitrogen atom can be protonated under electrospray ionization (ESI) conditions, leading to characteristic fragmentation pathways.[1][2]

  • The Methyl Carboxylate Group (-COOCH₃): Aromatic esters can undergo several characteristic fragmentation reactions.[3] A primary fragmentation route is the loss of the alkoxy radical (•OCH₃) or the entire methoxycarbonyl radical (•COOCH₃). Another common pathway involves the loss of formaldehyde (CH₂O) or methanol (CH₃OH) through rearrangement processes.[4]

  • The Fluorine Substituent (-F): The strong carbon-fluorine bond makes the direct loss of a fluorine radical less common. However, its electron-withdrawing nature can influence the stability of adjacent carbocations formed during fragmentation, thereby directing cleavage pathways. In related fluoroquinolone structures, the loss of HF has been observed.[5][6]

Comparative Fragmentation Analysis: ESI vs. EI

The choice of ionization technique significantly impacts the resulting mass spectrum. Here, we compare the expected fragmentation patterns from soft ionization (Electrospray Ionization - ESI) and hard ionization (Electron Ionization - EI).

2.1 Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[7][8] Subsequent fragmentation is induced in a collision cell (tandem mass spectrometry or MS/MS).[9] This controlled fragmentation allows for systematic structural elucidation.

Expected ESI-MS/MS Fragmentation Pathways for Methyl 6-Fluoroisoquinoline-8-Carboxylate:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (32 Da).

  • Loss of the Methyl Group (•CH₃): Cleavage of the methyl group from the ester can occur, resulting in a loss of 15 Da.

  • Loss of the Methoxy Group (•OCH₃): Loss of the methoxy radical can lead to a fragment corresponding to the acylium ion (a loss of 31 Da).

  • Decarboxylation (Loss of CO₂): While less common for the ester itself, subsequent fragmentation of product ions can involve the loss of carbon dioxide (44 Da).

  • Ring Cleavage: At higher collision energies, fragmentation of the isoquinoline ring system can be observed.[10][11]

2.2 Electron Ionization (EI)

EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[12] This can be highly informative for structural determination but may result in a weak or absent molecular ion peak.[8][12]

Expected EI Fragmentation Pathways:

  • Molecular Ion (M⁺•): The presence of the aromatic isoquinoline ring should result in a reasonably stable molecular ion.[13]

  • Loss of •OCH₃: Alpha-cleavage of the ester group is a dominant fragmentation pathway, leading to a strong peak corresponding to the loss of the methoxy radical (31 Da).[3]

  • Loss of •COOCH₃: Cleavage of the entire methyl carboxylate group (59 Da) is also a probable event.

  • Ring Fragmentation: The isoquinoline ring will likely undergo complex fragmentation, potentially losing HCN or C₂H₂ as is characteristic for nitrogen-containing aromatic compounds.

Table 1: Predicted Major Fragment Ions for Methyl 6-Fluoroisoquinoline-8-Carboxylate

IonizationPrecursor Ion (m/z)Major Product Ions (m/z)Putative Neutral Loss
ESI-MS/MS[M+H]⁺[M+H - CH₃OH]⁺Methanol
[M+H - •CH₃]⁺Methyl Radical
[M+H - •OCH₃]⁺Methoxy Radical
EIM⁺•[M - •OCH₃]⁺Methoxy Radical
[M - •COOCH₃]⁺Methoxycarbonyl Radical
Further Ring FragmentsHCN, C₂H₂
Experimental Protocols

3.1 Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of methyl 6-fluoroisoquinoline-8-carboxylate in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase for LC-MS analysis or a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for direct infusion.

3.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

3.3 Mass Spectrometry Conditions (ESI)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to observe the evolution of fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the fragmentation analysis of methyl 6-fluoroisoquinoline-8-carboxylate.

Fragmentation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC Liquid Chromatography (C18 Column) Working->LC MS Mass Spectrometer (ESI+) LC->MS Elution MSMS Tandem MS (Collision Cell) MS->MSMS Precursor Ion Selection Spectrum Mass Spectrum Acquisition MSMS->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: General workflow for LC-MS/MS fragmentation analysis.

In-Depth Fragmentation Pathway Analysis (Hypothetical)

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of methyl 6-fluoroisoquinoline-8-carboxylate under ESI-MS/MS conditions.

Fragmentation_Pathway cluster_frags cluster_subfrags M_H [M+H]⁺ (Precursor Ion) Frag1 [M+H - CH₃OH]⁺ M_H->Frag1 - CH₃OH Frag2 [M+H - •OCH₃]⁺ M_H->Frag2 - •OCH₃ SubFrag1 Further Ring Fragmentation Frag1->SubFrag1 Higher Energy

Caption: Proposed ESI-MS/MS fragmentation of the target molecule.

Trustworthiness and Self-Validating Protocols

The methodologies described herein are designed to be self-validating. By systematically ramping the collision energy and observing the appearance and disappearance of fragment ions, a clear picture of the fragmentation cascade emerges. This energy-resolved mass spectrometry approach provides a high degree of confidence in the assignment of fragment ion structures.[9] Furthermore, comparison of the fragmentation patterns with those of structurally related reference standards, where available, can provide definitive confirmation. The use of high-resolution mass spectrometry is also recommended to obtain accurate mass measurements of both precursor and product ions, enabling the calculation of elemental compositions and further validating the proposed fragmentation pathways.

Conclusion

The mass spectrometry fragmentation analysis of methyl 6-fluoroisoquinoline-8-carboxylate is a multi-faceted process that is highly dependent on the chosen analytical conditions. Electrospray ionization coupled with tandem mass spectrometry provides a controlled and detailed approach to structural elucidation, with predictable losses of neutral molecules from the methyl ester group. In contrast, electron ionization will likely yield a more complex spectrum with significant ring fragmentation, which can also be valuable for confirming the core structure. By understanding the fundamental principles of fragmentation for this class of compounds and employing systematic, self-validating experimental protocols, researchers can confidently identify and characterize this molecule in various applications.

References

  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(3), e4813. [Link]

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 58(6), 844-850. [Link]

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis Online. [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. [Link]

  • Cheng, P., Liu, Y., Li, Y., Tan, D., Zeng, J., & Chen, P. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 940. [Link]

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]

  • Cheng, P., Liu, Y., Li, Y., Tan, D., Zeng, J., & Chen, P. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structures of fluoroquinolones. [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of isoquinoline (Scheme 3). [Link]

  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (n.d.). Hypothetical electrospray ionization(–) tandem mass spectrometry (ESI(–)-MS/MS) fragmentation pattern for monomers. [Link]

  • Duffield, A. M., & Buchardt, O. (1972). Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer. Acta Chemica Scandinavica, 26, 2423-2426. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • University of Bergen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Van der Rest, G., & Harrison, A. G. (2001). Combining energy‐dependent electrospray ionisation with tandem mass spectrometry for the analysis of inorganic compounds. Rapid Communications in Mass Spectrometry, 15(10), 786-790. [Link]

  • Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 654. [Link]

  • LibreTexts. (2022). 6.2: Fragmentation. [Link]

  • Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of Methyl 6-fluoroisoquinoline-8-carboxylate

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl 6-fluoroisoquinoline-8-carboxylate. As a specialized heterocyclic compound likely utilized in advanced pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl 6-fluoroisoquinoline-8-carboxylate. As a specialized heterocyclic compound likely utilized in advanced pharmaceutical and materials science research, its unique chemical structure necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental protection.

A Note on Hazard Assessment

A specific Safety Data Sheet (SDS) for methyl 6-fluoroisoquinoline-8-carboxylate is not publicly available at this time. Therefore, this guidance is synthesized from the known hazards of structurally analogous compounds, including fluorinated quinolines and isoquinolines, and established principles of chemical waste management. The presence of a fluorinated isoquinoline core dictates a cautious approach, treating the compound as hazardous until proven otherwise.

Hazard Profile and Chemical Characteristics

Based on related chemical structures, methyl 6-fluoroisoquinoline-8-carboxylate should be presumed to possess the following hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or aerosols.[2]

  • Environmental Hazard: Many quinoline-based compounds are toxic to aquatic life, and this should be assumed for this compound as well.[5][6]

  • Hazardous Combustion Products: Thermal decomposition may produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[3][7]

PropertyPredicted Value / Information
Appearance Likely a solid (White, Beige, or Pale Yellow) based on similar compounds.[5]
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.[1][2]
Incompatible Materials Strong oxidizing agents.[7]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Fluoride (HF).[7]

Immediate Safety: PPE and Engineering Controls

Before handling the compound in any form (pure, in solution, or as waste), the following controls are mandatory. The causality is clear: prevent all routes of exposure.

  • Engineering Controls : All handling of methyl 6-fluoroisoquinoline-8-carboxylate must be conducted in a properly functioning chemical fume hood to mitigate inhalation risks.[4] An eyewash station and safety shower must be immediately accessible.[3]

  • Eye and Face Protection : Wear tight-sealing safety goggles and a face shield to protect against splashes.[7]

  • Skin Protection : A flame-resistant lab coat is required. Use chemically resistant gloves (e.g., nitrile gloves, inspected before use). Dispose of contaminated gloves after use and wash hands thoroughly.[8][9]

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator is necessary.[3]

Spill Management Protocol

Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.

  • Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.

  • Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Don PPE : Wear the full personal protective equipment detailed in Section 2.

  • Contain and Absorb :

    • For small spills, gently cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or clay.[10] Do not use combustible materials like paper towels as the primary absorbent.

    • Sweep up the absorbed material carefully to avoid creating dust.[5]

  • Collect Waste : Place the absorbed material and any contaminated cleaning supplies into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[8]

  • Seek Medical Attention : If exposure occurs, rinse the affected area immediately and seek medical attention. For eye contact, use the eyewash station for at least 15 minutes.[7]

Step-by-Step Disposal Procedure

Disposal of methyl 6-fluoroisoquinoline-8-carboxylate is governed by federal and local regulations. The cardinal rule is that it must be disposed of as hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. [11][12]

Workflow for Proper Disposal

DisposalWorkflow start Start: Unwanted Methyl 6-fluoroisoquinoline-8-carboxylate characterize Step 1: Waste Characterization (Treat as Hazardous: Toxic, Irritant) start->characterize prohibited PROHIBITED - Drain Disposal - Trash Disposal start->prohibited containerize Step 2: Containerization - Use compatible, sealed container - Affix 'Hazardous Waste' label characterize->containerize labeling Step 3: Proper Labeling - Full Chemical Name - Hazard Pictograms - Accumulation Start Date containerize->labeling accumulate Step 4: Accumulation - Store in Satellite Accumulation Area (SAA) - Adhere to volume/time limits labeling->accumulate transfer Step 5: Transfer to EHS - Contact Environmental Health & Safety - Arrange for pickup accumulate->transfer end End: Final Disposal (Licensed Hazardous Waste Facility) transfer->end

Caption: Disposal workflow for methyl 6-fluoroisoquinoline-8-carboxylate.

Detailed Protocol
  • Waste Characterization : The first step is to formally classify the waste. Based on the data from analogous compounds, this material must be handled as hazardous waste. According to the Resource Conservation and Recovery Act (RCRA), it likely falls under the category of toxicity.[11] A trained professional, such as laboratory personnel or an Environmental Health and Safety (EHS) officer, must make this determination.[13][14]

  • Containerization :

    • Select the Right Container : Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be free from damage and have a secure, leak-proof lid.[11]

    • Collect Waste : Collect all waste containing methyl 6-fluoroisoquinoline-8-carboxylate, including pure compound, solutions, and heavily contaminated materials (e.g., silica gel, absorbent pads from spills). Do not mix it with incompatible waste streams.[11]

  • Labeling : Proper labeling is a critical compliance and safety step. The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 6-fluoroisoquinoline-8-carboxylate".[8] The label should also include the date when waste was first added to the container and appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Accumulation in the Laboratory :

    • Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[15]

    • The container must be kept closed at all times except when adding waste.

    • Follow institutional and federal guidelines for accumulation limits. For academic labs, EPA Subpart K regulations provide specific guidance on managing laboratory waste, including removal from the lab every twelve months.[13][16]

  • Final Disposal :

    • Do Not Treat : Do not attempt to neutralize or treat this chemical waste in the lab. The risk of creating hazardous byproducts, such as hydrogen fluoride gas through hydrolysis or decomposition, is significant. On-site treatment requires specific, validated procedures and is highly regulated.[15]

    • Contact EHS : Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department. They are responsible for the collection of hazardous waste from laboratories.

    • Professional Disposal : The EHS department will arrange for the waste to be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). This is the only acceptable final destination for this type of chemical waste.[7][8]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Hazardous Waste Accumulation and Treatment. (2026, February 15). Department of Toxic Substances Control.
  • 6 - SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Regulation of Laboratory Waste. American Chemical Society.
  • SAFETY DATA SHEET. (2010, September 06). Fisher Scientific.
  • Safety Data Sheet. (2024, May 24). Cayman Chemical.
  • 6-fluoroisoquinoline-8-carboxylic acid — Chemical Substance Information. NextSDS.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • SAFETY DATA SHEET. PhytoTech Labs.
  • Safety Data Sheet. (2019, September 28). MilliporeSigma.
  • safety data sheet - mso+. Greenbook.
  • 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. eCFR.
  • Methyl quinoline-6-carboxylate. PubChem.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 17). Tokyo Chemical Industry.
  • Fluorouracil Standard Operating Procedure. University of Michigan-Dearborn.

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Handling

Personal protective equipment for handling Methyl 6-fluoroisoquinoline-8-carboxylate

As a Senior Application Scientist, I approach laboratory safety not merely as a static compliance exercise, but as a dynamic, causality-driven discipline that directly impacts experimental integrity. When handling comple...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a static compliance exercise, but as a dynamic, causality-driven discipline that directly impacts experimental integrity. When handling complex pharmaceutical intermediates like1 (CAS: 1909319-57-8)[1], understanding the why behind a safety protocol is just as critical as the protocol itself.

The structural properties of this compound—specifically the highly electronegative fluorine atom at position 6 and the lipophilic methyl ester at position 8—dictate specific physicochemical behaviors. These features enhance its utility in drug discovery but also demand stringent, self-validating operational and disposal plans.

Mechanistic Toxicology & Hazard Profiling

To build an effective defense, we must first understand the mechanism of the threat. Analogous to other biologically active fluorinated heterocycles like 2[2] and 3[3], this compound presents multi-route exposure risks.

The table below synthesizes the quantitative hazard data and the mechanistic drivers that inform our engineering controls.

Hazard ClassificationGHS CodeMechanistic DriverRequired Engineering Control
Acute Oral Toxicity H302[2]Rapid systemic absorption via GI tractClosed-system transfer
Skin Irritation H315[3]Lipophilic partitioning into the stratum corneumButyl or Double Nitrile Gloves
Serious Eye Irritation H319[2]Ester hydrolysis and protein binding in corneal fluidTightly fitting safety goggles
Respiratory Irritation H335[3]Electrostatic aerosolization of fine dry powdersFume hood (Face velocity >100 fpm)

The Causality-Driven PPE Matrix

Standard safety data for isoquinoline derivatives dictate specific respiratory and dermal barriers[4]. However, PPE selection must adapt to the physical state of the compound during your workflow.

  • Respiratory Protection: When handling the dry powder outside of a closed system, a full-face respirator with N95/P95 (US), P2 (EU EN 143), or DS2 (JIS) cartridges is mandatory[4]. Causality: Fluorinated heterocyclic powders are highly prone to electrostatic repulsion, causing the fine particles to aerosolize and remain suspended in the breathing zone.

  • Hand Protection (The Solvent Variable): While standard nitrile gloves (minimum 0.11 mm thickness) offer adequate protection against the dry powder, the risk profile changes entirely during assay preparation. Causality: If you dissolve this compound in polar aprotic solvents like DMSO or DMF, the solvent acts as a transdermal carrier. A drop of DMSO on a standard nitrile glove will permeate in seconds, carrying the toxic fluorinated payload directly into your bloodstream. Therefore, double-gloving with nitrile or using butyl rubber gloves is scientifically mandated when handling solutions.

  • Eye & Body Protection: Tightly fitting chemical safety goggles and a flame-resistant lab coat are required[4]. Synthetic fabrics that can melt into the skin upon accidental solvent fires must be strictly avoided.

Self-Validating Operational Protocol

Every operational step must include a built-in validation check to ensure the system's integrity before proceeding.

Phase 1: Environmental & Equipment Validation

  • Flow Rate Verification: Check the fume hood monitor.

    • Validation Check: Ensure face velocity is between 100-120 feet per minute (fpm). Do not rely solely on the digital monitor; tape a small strip of tissue to the bottom of the sash to visually confirm continuous inward directional airflow.

  • Glove Integrity Test: Don standard nitrile gloves.

    • Validation Check: Trap air in the glove and squeeze to check for micro-punctures before putting it on. Don a second pair of nitrile gloves over the first.

Phase 2: Material Transfer & Solubilization 3. Static Mitigation: Use an anti-static zero-ion gun on the micro-spatula and the weigh boat.

  • Causality: Neutralizing the charge prevents the fluorinated powder from "jumping" and contaminating the balance area.
  • Weighing: Carefully transfer the required mass of Methyl 6-fluoroisoquinoline-8-carboxylate.
  • In-Hood Solubilization: If preparing stock solutions, add the solvent directly to the vial inside the fume hood. Never transport an open vial of the solubilized compound across the lab.

Phase 3: Decontamination & Verification 6. UV Fluorescence Check: After sealing the stock vial, sweep the balance area with a handheld UV lamp (254 nm / 365 nm).

  • Validation Check: Isoquinoline derivatives often exhibit strong fluorescence. Any glowing particulate indicates a micro-spill that requires immediate wet-wiping with an ethanol-dampened cloth, followed by a water rinse.

    Workflow A 1. Pre-Operation Validation (Fume Hood >100 fpm & PPE Check) B 2. Material Transfer (Anti-Static Weighing) A->B C 3. Solubilization (DMSO/DCM Addition) B->C D 4. Assay / Reaction Execution (Closed System) C->D E Spill or Contamination Detected? D->E F Standard Decontamination (UV Verification) E->F No G Emergency Spill Protocol (Inert Absorbent) E->G Yes H Final Disposal (Halogenated Incineration) F->H G->H

    Operational workflow and contingency logic for handling fluorinated isoquinoline derivatives.

Decontamination & Waste Disposal Plan

Emergency Spill Response: If a dry powder spill occurs, do not use water , as the lipophilic nature of the compound will cause it to spread rapidly across surfaces. Instead, gently cover the spill with damp absorbent paper to suppress aerosolization, then sweep it into a sealed container using non-sparking tools[4]. If the compound is already dissolved in a solvent, apply an inert chemical absorbent immediately.

Halogenated Waste Segregation: Due to the presence of the fluorine atom, all contaminated materials (gloves, wipes, empty vials, and reaction byproducts) must be strictly classified as Halogenated Organic Waste [3].

  • Causality: Incineration of fluorinated compounds requires specialized high-temperature thermal oxidizers equipped with acid-gas scrubbers. These scrubbers are necessary to capture and neutralize the highly corrosive hydrofluoric acid (HF) gas generated during thermal destruction. Mixing this compound with standard non-halogenated aqueous waste can damage standard incinerators and violate environmental regulations.

References

  • 1909319-57-8 | Methyl 6-fluoroisoquinoline-8-carboxylate | BLD Pharm.BLD Pharm.
  • 4-Fluoroisoquinoline | 394-67-2 - Sigma-Aldrich.Sigma-Aldrich.
  • 7-Fluoroisoquinoline-8-carboxylic acid - AK Scientific, Inc.AK Scientific.
  • 8-Fluoroisoquinoline SDS, 1075-00-9 Safety Data Sheets - ECHEMI.ECHEMI.

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